Abt-510
Description
TSP-1 Mimetic this compound is a synthetic peptide that mimics the anti-angiogenic activity of the endogenous protein thrombospondin-1 (TSP-1). this compound inhibits the actions of several pro-angiogenic growth factors important to tumor neovascularization; these pro-angiogenic growth factors include vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF)), hepatocyte growth factor (HGF), and interleukin 8 (IL-8). (NCI04)
This compound is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 9 investigational indications.
Structure
2D Structure
Properties
Key on ui mechanism of action |
ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein, thrombospondin-1 (TSP-1). Angiogenesis is the process of new blood vessel formation. ABT-510 blocks the actions of multiple pro-angiogenic growth factors known to play a role in cancer related blood vessel growth, such as VEGF, bFGF, HGF, and IL-8. ABT-510 is the first compound with this mechanism of action to be studied. |
|---|---|
CAS No. |
251579-55-2 |
Molecular Formula |
C46H83N13O11 |
Molecular Weight |
994.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-/m0/s1 |
InChI Key |
RIWLPSIAFBLILR-WVNGMBSFSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
Canonical SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
Appearance |
Solid powder |
Other CAS No. |
251579-55-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
GGVXTXIRP |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT 510 ABT-510 ABT510 N-acetyl-sarcosyl-glycyl-valyl-alloisoleucyl-threonyl-norvalyl-isoleucyl-arginyl-proline ethylamide NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt |
Origin of Product |
United States |
Foundational & Exploratory
Abt-510: A Technical Guide to its Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abt-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed as a potential therapeutic agent for cancer and other angiogenesis-dependent diseases, this compound has been the subject of extensive preclinical and clinical investigation. This technical guide provides an in-depth exploration of the core mechanism of action by which this compound exerts its anti-angiogenic effects. Central to its activity is the induction of apoptosis in activated endothelial cells through interaction with the CD36 receptor, triggering a downstream signaling cascade that ultimately leads to the inhibition of new blood vessel formation. This document details the molecular pathways, summarizes key quantitative data from preclinical studies, and provides methodologies for the essential experiments used to elucidate its function.
Core Mechanism of Action: Induction of Endothelial Cell Apoptosis
This compound functions primarily by mimicking the anti-angiogenic activity of the type 1 repeats of TSP-1. Its mechanism is centered on the selective induction of apoptosis in proliferating endothelial cells, the building blocks of new blood vessels. This targeted action spares quiescent, mature vasculature, a desirable characteristic for anti-angiogenic therapies.
The CD36 Receptor: The Gateway for this compound's Anti-Angiogenic Signal
The primary cell surface receptor for this compound on endothelial cells is CD36, also known as scavenger receptor class B, member 3. The binding of this compound to CD36 is a critical initiating event in its anti-angiogenic signaling cascade. This interaction is thought to induce a conformational change in CD36, leading to the recruitment and activation of downstream signaling molecules.
Downstream Signaling Cascade
Upon binding of this compound to CD36, a signaling cascade is initiated within the endothelial cell, culminating in apoptosis. The key steps in this pathway are:
-
Recruitment and Activation of Src Family Kinases: The this compound/CD36 complex recruits and activates Src family protein tyrosine kinases, particularly p59fyn.
-
Activation of p38 MAPK: Activated p59fyn leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).
-
Upregulation of Fas/Fas Ligand (FasL): The activation of the p38 MAPK pathway results in the increased expression of both the Fas receptor (CD95) and its ligand, FasL.
-
Caspase Cascade Activation: The engagement of Fas by FasL initiates the extrinsic pathway of apoptosis. This leads to the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of initiator caspase-8.
-
Execution of Apoptosis: Activated caspase-8 then activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.
Caption: this compound signaling pathway leading to endothelial cell apoptosis.
Quantitative Data on this compound's Anti-Angiogenic Effects
The anti-angiogenic properties of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | This compound Concentration | Effect | Citation |
| Apoptosis Induction | ID8 (murine ovarian cancer) | 1, 5, 10, 20, 50 nM (24h) | Dose-dependent induction of apoptosis | [1] |
| Apoptosis Induction | SKOV3, OVCAR3, CAOV3 (human ovarian cancer) | 50 nM (24h) | Increased incidence of apoptosis | [1] |
| Endothelial Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | Not specified | Inhibition of VEGF-induced migration | |
| Tube Formation | Human Microvascular Endothelial Cells (HMVEC) | Not specified | Inhibition of tube formation |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound
| Animal Model | Tumor Type | This compound Dosage | Key Findings | Citation |
| Athymic Nude Mice | Human Malignant Astrocytoma | Daily administration (days 7-19) | Significantly inhibited tumor growth; Significantly lower microvessel density; 3-fold higher number of apoptotic microvascular endothelial cells. | [2] |
| Syngeneic Mouse Model | Intracerebral Malignant Glioma | Not specified | Similar results to the astrocytoma model. | [2] |
| C57BL/6 Mice | Epithelial Ovarian Cancer | 100 mg/kg daily (i.p.) for 90 days | Significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. | [1] |
| Companion Dogs | Naturally Occurring Cancers | Not specified | Objective responses (>50% reduction in tumor size) or significant disease stabilization in 42 of 242 dogs. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the anti-angiogenic mechanism of action of this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
Objective: To determine the effect of this compound on the in vitro morphogenesis of endothelial cells into tube-like networks.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound
-
24-well tissue culture plates
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw basement membrane matrix on ice. Pipette 150 µL of the matrix into each well of a pre-chilled 24-well plate. Incubate at 37°C for 30 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using trypsin and resuspend in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in endothelial cell growth medium.
-
Seeding: Add 500 µL of the HUVEC suspension to each well of the coated plate.
-
Incubation: Add the desired concentrations of this compound or vehicle control to the respective wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.
-
Visualization and Quantification: Following incubation, visualize the formation of tube-like structures using an inverted microscope. Capture images at 4x or 10x magnification. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Caption: Workflow for the in vitro endothelial cell tube formation assay.
In Situ Detection of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Objective: To quantify the number of apoptotic endothelial cells in tumor tissue or cell culture following treatment with this compound.
Materials:
-
Paraffin-embedded tissue sections or cultured cells on slides
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and detection reagents)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100)
-
Blocking buffer
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Deparaffinization and Rehydration (for tissue sections): Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Permeabilization: Incubate slides with Proteinase K to retrieve antigenic sites. For cultured cells, permeabilize with a detergent-based solution.
-
Equilibration: Rinse the slides and incubate with equilibration buffer provided in the TUNEL kit.
-
TdT Labeling: Incubate the slides with the TdT reaction mixture containing the TdT enzyme and labeled nucleotides (e.g., BrdUTP or fluorescently-labeled dUTP) in a humidified chamber at 37°C for 1-2 hours. This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
Detection:
-
Direct Detection: If using fluorescently labeled nucleotides, proceed to counterstaining.
-
Indirect Detection: If using biotin or BrdU-labeled nucleotides, incubate with a fluorescently-labeled streptavidin or anti-BrdU antibody, respectively.
-
-
Counterstaining: Stain the nuclei with a counterstain like DAPI to visualize all cells.
-
Imaging and Analysis: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
In Vivo Matrigel Plug Angiogenesis Assay
This assay provides an in vivo model to assess the formation of new blood vessels in response to pro-angiogenic stimuli and the inhibitory effects of compounds like this compound.
Objective: To evaluate the effect of this compound on growth factor-induced angiogenesis in a subcutaneous Matrigel plug in mice.
Materials:
-
C57BL/6 mice
-
Basement membrane matrix (Matrigel®), growth factor-reduced
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
This compound
-
Heparin
-
Sterile, ice-cold syringes and needles
Protocol:
-
Matrigel Preparation: On ice, mix growth factor-reduced Matrigel with heparin and a pro-angiogenic factor (e.g., bFGF). In the treatment group, also add the desired concentration of this compound. Keep the mixture on ice to prevent premature solidification.
-
Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a pre-chilled syringe. The liquid Matrigel will form a solid plug at body temperature.
-
Treatment (Systemic): If evaluating systemic administration, treat mice with daily subcutaneous or intraperitoneal injections of this compound or vehicle control.
-
Plug Excision: After a predetermined time (typically 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent). Hemoglobin concentration is proportional to the number of red blood cells and, therefore, the extent of vascularization.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker (e.g., anti-CD31 antibody) to visualize blood vessels. Quantify microvessel density by counting the number of vessels per high-power field.
-
Conclusion
This compound is a well-characterized anti-angiogenic peptide that mimics the endogenous inhibitor of angiogenesis, thrombospondin-1. Its mechanism of action is primarily mediated through the CD36 receptor on endothelial cells, leading to the induction of apoptosis via a p59fyn-p38 MAPK-Fas/FasL-caspase-dependent pathway. Preclinical studies have consistently demonstrated its ability to inhibit endothelial cell migration, tube formation, and in vivo angiogenesis, resulting in the suppression of tumor growth in various animal models. The detailed understanding of its molecular mechanism and the availability of robust experimental protocols for its evaluation provide a strong foundation for its further investigation and potential clinical application in angiogenesis-dependent diseases. While clinical trials have shown limited efficacy as a monotherapy, its well-defined mechanism of action and safety profile suggest potential for use in combination with other anti-cancer agents.
References
The Role of ABT-510 as a Thrombospondin-1 Mimetic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-510 is a synthetic nonapeptide designed as a mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Derived from the second type-1 repeat (TSR) of TSP-1, this compound exerts its anti-angiogenic effects primarily through interaction with the CD36 receptor on microvascular endothelial cells. This interaction triggers a signaling cascade that culminates in endothelial cell apoptosis and inhibition of key angiogenic processes, including cell migration and tube formation. While demonstrating a favorable safety profile in clinical trials, its efficacy as a monotherapy has been limited. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, relevant signaling pathways, and detailed experimental protocols for studying this compound and similar TSP-1 mimetics.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Thrombospondin-1 (TSP-1) is a matricellular glycoprotein that acts as a key endogenous inhibitor of angiogenesis.[2] Its anti-angiogenic activity is primarily mediated by its type 1 repeats (TSRs), which bind to the CD36 receptor on endothelial cells.[3][4] However, the therapeutic use of the full-length TSP-1 protein is impractical due to its large size and complex structure.
This led to the development of smaller peptide mimetics that replicate the function of the TSR domain. This compound (NAc-Sar-Gly-Val-D-alloIle-Thr-Nva-Ile-Arg-Pro-NHEt) is a second-generation nonapeptide analog of a TSP-1 TSR, engineered for improved pharmacokinetic properties, such as increased water solubility and slower clearance, compared to its predecessors.[5] It has been evaluated in numerous preclinical models and advanced to Phase II clinical trials for various cancers. This document serves as a comprehensive technical resource on the core functions and experimental evaluation of this compound.
Mechanism of Action
This compound mimics the anti-angiogenic activity of TSP-1 by binding to the CD36 receptor on endothelial cells. This binding is believed to initiate a cascade of intracellular events that counter pro-angiogenic stimuli. The primary mechanisms include:
-
Induction of Endothelial Cell Apoptosis: Binding of this compound to CD36 activates a pro-apoptotic signaling pathway. This involves the recruitment and activation of Src family kinases (p59-Fyn), which in turn activate p38 MAPK and JNK. This cascade leads to the increased expression of Fas ligand (FasL) and subsequent activation of caspase-8 and caspase-3, executing the apoptotic program.
-
Inhibition of Cell Migration and Tube Formation: this compound effectively inhibits the migration and differentiation of endothelial cells, which are essential steps for the formation of new vascular networks. This effect is also mediated through the CD36 receptor.
-
Modulation of Nitric Oxide (NO)/cGMP Signaling: While TSP-1 and its earlier mimetics are known to inhibit NO/cGMP signaling by blocking the fatty acid translocase activity of CD36, this compound is less potent in this regard. Its primary anti-angiogenic activity is thought to be largely independent of this pathway and more reliant on the induction of apoptosis.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its precursor, ABT-526, from various in vitro and in vivo studies.
Table 1: In Vitro Activity and Binding Characteristics
| Compound | Assay | Target Cells | Activity/Binding | Reference |
| This compound | Endothelial Cell Migration | HMVEC | 30-fold less active than ABT-526 | |
| This compound | Endothelial Tube Formation | HMVEC | 20-fold more active than ABT-526 | |
| This compound | Saturable Binding | HMVEC | 0.02-20 nM | |
| This compound | Apoptosis Induction | HUAEC | Significant Increase | |
| This compound | Apoptosis Induction (Dose-dependent) | ID8 Ovarian Cancer Cells | 1, 5, 10, 20, 50 nM | |
| This compound | NO-stimulated cGMP accumulation | Platelets | IC50 > 1 µM | |
| ABT-526 | VEGF-induced Migration & Tube Formation | HMVEC | Nanomolar Range |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | Model | Endpoint | Dosage | Result | Reference |
| This compound | Mouse Matrigel Plug | Neovascularization | Not specified | Effective Blockade | |
| This compound | Mouse Lewis Lung Carcinoma | Tumor Growth | Not specified | Inhibition | |
| This compound | Murine Inflammatory Bowel Disease | Angiogenesis & Inflammation | 60 mg/kg/day (s.c. pump) | Significant Decrease | |
| This compound | Human Malignant Glioma (Mouse) | Microvessel Density | Not specified | Significantly Lower | |
| This compound | Human Malignant Glioma (Mouse) | Apoptotic Endothelial Cells | Not specified | 3-fold Higher | |
| This compound | Companion Dogs (various cancers) | Elimination Half-life | Not specified | 0.7 hours | |
| ABT-526 | Rat Corneal Angiogenesis | Neovascularization | 10 µM (implant) | 92% Reduction |
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
This compound/CD36 Anti-Angiogenic Signaling Pathway
Caption: this compound initiates apoptosis via the CD36 receptor pathway.
Experimental Workflow: In Vivo Matrigel Plug Assay
Caption: Workflow for assessing angiogenesis using the Matrigel plug assay.
Experimental Workflow: Endothelial Cell Tube Formation Assay
Caption: Workflow for the in vitro endothelial tube formation assay.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation: Thaw Basement Membrane Extract (BME), such as Matrigel®, on ice at 4°C. Pre-chill pipette tips and a 96-well plate.
-
Coating: Pipette 50 µL of BME into each well of the pre-chilled 96-well plate, ensuring the entire surface is covered. Avoid introducing bubbles.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the desired pro-angiogenic factors (e.g., VEGF) and experimental compounds (e.g., various concentrations of this compound or vehicle control).
-
Incubation: Seed 1-2 x 10^4 cells onto the solidified BME in each well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Analysis: Visualize the formation of tubular networks using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using an imaging software like ImageJ.
In Vivo Matrigel Plug Assay
This assay evaluates angiogenesis in a living organism.
-
Preparation: On ice, mix growth factor-reduced Matrigel (e.g., 500 µL) with a pro-angiogenic factor (e.g., bFGF, VEGF) and the test compound (this compound) or vehicle control. Keep the mixture at 4°C to prevent premature gelling.
-
Injection: Using a pre-chilled syringe, subcutaneously inject the Matrigel mixture into the flank of an immunocompromised mouse (e.g., nude or SCID mouse).
-
Incubation: The liquid Matrigel will form a solid plug in vivo. Allow 7-21 days for host cells and blood vessels to infiltrate the plug.
-
Excision and Processing: Euthanize the mouse and carefully excise the Matrigel plug. Fix the plug in 10% neutral buffered formalin, process, and embed in paraffin.
-
Analysis: Cut 5 µm sections of the plug and perform immunohistochemistry (IHC) for an endothelial cell marker, such as CD31 or von Willebrand Factor (vWF). Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field.
Cell Migration (Boyden Chamber) Assay
This assay quantifies the chemotactic migration of endothelial cells.
-
Chamber Setup: Use a Boyden chamber or a cell culture insert (e.g., 8 µm pore size) placed in a multi-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF, FBS) to the lower chamber.
-
Cell Seeding: Harvest endothelial cells, wash, and resuspend them in serum-free medium containing the test compound (this compound) or vehicle. Place the cell suspension into the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C for 4-24 hours to allow cells to migrate through the porous membrane towards the chemoattractant.
-
Analysis: Remove non-migrated cells from the top surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the underside of the membrane with a stain like Crystal Violet.
-
Quantification: Count the number of stained, migrated cells in several representative fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured on a plate reader.
Caspase Activation Assay (Western Blot)
This method detects the cleavage of caspases, a hallmark of apoptosis.
-
Cell Treatment: Culture endothelial cells and treat with this compound at various concentrations and time points. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for cleaved caspase-3 or cleaved caspase-8. Also, probe for total caspase and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of the cleaved caspase band indicates activation.
Conclusion
This compound is a well-characterized TSP-1 mimetic that functions as a potent anti-angiogenic agent by inducing apoptosis in endothelial cells via the CD36 receptor. Its mechanism of action, centered on activating the Fyn-p38/JNK-caspase cascade, has been extensively studied using a variety of established in vitro and in vivo assays. While preclinical data were promising, clinical trials revealed that this compound has limited efficacy as a single agent, suggesting that its future therapeutic potential may lie in combination with other anti-cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of angiogenesis and drug development, facilitating further investigation into TSP-1 mimetics and the broader strategy of targeting the tumor microenvironment.
References
- 1. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 2. THROMBOSPONDIN-1 INHIBITS NITRIC OXIDE SIGNALING VIA CD36 BY INHIBITING MYRISTIC ACID UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Abt-510 and the CD36 Receptor: A Technical Deep Dive into a Complex Anti-Angiogenic Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-510, a synthetic peptidomimetic of thrombospondin-1 (TSP-1), has been a subject of significant interest in the field of anti-angiogenic therapy. Its mechanism of action is primarily attributed to its interaction with the cell surface receptor CD36, a class B scavenger receptor expressed on various cell types, including microvascular endothelial cells. This technical guide provides an in-depth analysis of the this compound-CD36 interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. While the binding of this compound to CD36 is often inferred from the activity of related TSP-1-derived peptides, this document collates the available evidence to present a comprehensive overview for the scientific community.[1]
Quantitative Analysis of this compound Activity
The biological effects of this compound are dose-dependent and vary across different cellular contexts. The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a comparative look at its efficacy in different assays.
Table 1: In Vitro Efficacy of this compound in Endothelial Cell Assays
| Assay Type | Cell Type | Effect | This compound Concentration | Citation |
| Endothelial Cell Migration | Not specified | IC50 | 0.9 nM | [1] |
| Caspase-3 and -7 Activation | Human Brain Microvascular Endothelial Cells | Effective Concentration | 50-100 nM | [1] |
| Inhibition of NO-stimulated cGMP flux | Platelets | IC50 | >1 µM | [1] |
| Inhibition of Myristate-Stimulated Adhesion | Human Aortic Vascular Smooth Muscle Cells (HAVSMC) | Effective Concentration | ≥1 µM | [1] |
Table 2: Comparative Activity of this compound and a Related TSP-1 Peptide (GDGV(dI)TRIR)
| Assay Type | Observation | Citation |
| Inhibition of Myristic Acid Uptake | This compound is weaker than GDGV(dI)TRIR | |
| Inhibition of Myristate-Stimulated Cell Adhesion | This compound is less active than GDGV(dI)TRIR | |
| Induction of Caspase Activation | This compound is more potent than GDGV(dI)TRIR |
Core Signaling Pathways
The interaction of this compound with CD36 triggers a cascade of intracellular events that ultimately lead to the inhibition of angiogenesis and induction of apoptosis in endothelial cells. While the complete picture is still under investigation, two primary pathways have been elucidated.
Pro-Apoptotic Signaling Cascade
Binding of this compound to CD36 on microvascular endothelial cells initiates a pro-apoptotic signaling cascade. This pathway is characterized by the activation of Src family kinases, specifically Fyn, which in turn activates p38 MAPK. Downstream of p38 MAPK, caspase-3 is activated, a key executioner of apoptosis. Furthermore, this signaling axis can also lead to the increased expression of pro-apoptotic receptors like Fas and its ligand (FasL), amplifying the apoptotic signal.
Modulation of Nitric Oxide (NO)/cGMP Signaling
This compound also influences the nitric oxide (NO) signaling pathway, which plays a crucial role in promoting angiogenesis. CD36 is known to function as a fatty acid translocase, and its inhibition can affect downstream signaling. This compound has been shown to weakly inhibit the uptake of myristic acid, a process that can impact NO/cGMP signaling. However, it is noteworthy that this compound is less potent in this regard compared to other TSP-1 mimetic peptides, suggesting that its primary anti-angiogenic effects may be mediated through other mechanisms.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and CD36.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Objective: To evaluate the inhibitory effect of this compound on in vitro angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
Endothelial cell growth medium
-
This compound
-
Calcein AM (for visualization)
-
96-well plates
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Prepare a suspension of HUVECs in endothelial cell growth medium.
-
Add the HUVEC suspension to the coated wells.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, remove the medium and add Calcein AM solution to stain the cells.
-
Visualize and quantify the tube formation using a fluorescence microscope. The total tube length, number of junctions, and number of loops are common parameters for quantification.
Caspase Activation Assay
This assay measures the activity of caspases, which are key proteases involved in the execution of apoptosis.
Objective: To determine if this compound induces apoptosis by activating caspases.
Materials:
-
Endothelial cells (e.g., HUVECs or human brain microvascular endothelial cells)
-
Cell culture medium
-
This compound
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed endothelial cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for apoptosis induction.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Add the caspase assay reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to allow for signal generation.
-
Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.
Myristic Acid Uptake Assay
This assay quantifies the uptake of fatty acids by cells, a process mediated by CD36.
Objective: To assess the effect of this compound on the fatty acid translocase activity of CD36.
Materials:
-
Endothelial cells or vascular smooth muscle cells
-
Cell culture medium
-
[³H]-myristic acid
-
This compound
-
Scintillation counter
Procedure:
-
Culture cells to near confluence in 24-well plates.
-
Pre-incubate the cells with different concentrations of this compound for a defined period.
-
Add [³H]-myristic acid to the wells and incubate for a short duration (e.g., 15 minutes).
-
Wash the cells extensively with ice-cold buffer to remove unincorporated [³H]-myristic acid.
-
Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.
-
The amount of radioactivity is indicative of the myristic acid uptake.
Conclusion
The interaction between this compound and the CD36 receptor is a multifaceted process that contributes to its anti-angiogenic and pro-apoptotic properties. While direct binding affinity data remains to be fully elucidated, the existing body of research strongly supports a CD36-dependent mechanism of action, primarily through the induction of apoptosis via the Fyn-p38-caspase-3 signaling pathway. However, the observation that this compound is a more potent inducer of apoptosis than an inhibitor of CD36's fatty acid translocase activity suggests that its anti-tumor effects may not be solely dependent on the latter function. This technical guide provides a foundational understanding for researchers and drug developers working on novel anti-angiogenic therapies targeting the CD36 receptor, highlighting the complexities and potential of this therapeutic strategy. Further investigation into the precise molecular interactions and the potential involvement of other receptors will be crucial for the future development of more effective CD36-targeted cancer therapies.
References
Downstream Signaling Pathways of Abt-510: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed by Abbott Laboratories, this compound has been investigated for its anti-tumor and anti-angiogenic properties in various preclinical and clinical settings. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on its molecular mechanisms of action. The information presented herein is intended to support further research and drug development efforts in the field of anti-angiogenic cancer therapy.
Core Signaling Pathways of this compound
This compound exerts its biological effects primarily through its interaction with the cell surface receptor CD36, which is expressed on microvascular endothelial cells and various tumor cells. This interaction initiates a cascade of intracellular events culminating in apoptosis and the inhibition of pro-angiogenic processes. Additionally, evidence suggests the existence of CD36-independent mechanisms and a role for this compound in the activation of Transforming Growth Factor-β1 (TGF-β1).
CD36-Dependent Pro-Apoptotic Signaling
The primary mechanism of action of this compound is the induction of apoptosis in endothelial and tumor cells through the CD36 receptor. This pathway involves the recruitment and activation of several key signaling molecules.
-
Initiation: this compound binds to the CD36 receptor.
-
Upstream Events: This binding event is proposed to lead to the activation of the Src family kinase p59fyn.
-
MAPK Activation: Activated p59fyn is thought to stimulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Death Receptor Upregulation: The signaling cascade results in the increased expression of Fas Ligand (FasL).
-
Caspase Activation: The engagement of the Fas/FasL system initiates the extrinsic apoptosis pathway, leading to the activation of initiator caspase-8, which in turn activates the executioner caspases-3 and -7, ultimately leading to programmed cell death.
Intrinsic Apoptotic Pathway Involvement
In addition to the extrinsic pathway, this compound may also engage the intrinsic (mitochondrial) pathway of apoptosis. This is supported by findings that show an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 in response to TSP-1, the parent molecule of this compound. An elevated Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Inhibition of Pro-Angiogenic Signaling
This compound counteracts angiogenesis not only by inducing endothelial cell death but also by inhibiting key pro-angiogenic signaling pathways.
-
Inhibition of VEGF-Induced Migration: this compound has been shown to inhibit the migration of endothelial cells stimulated by Vascular Endothelial Growth Factor (VEGF).[1] While the direct mechanism is not fully elucidated, evidence suggests that the anti-migratory effects of the TSP-1 type 1 repeat domain, which this compound mimics, can be mediated by β1 integrins through a Phosphoinositide 3-kinase (PI3K)-dependent mechanism in cells lacking CD36.
-
Inhibition of Nitric Oxide (NO)/cGMP Signaling: this compound can inhibit nitric oxide-driven accumulation of cyclic guanosine monophosphate (cGMP).[2][3] This action is thought to result from the inhibition of myristic acid uptake via CD36, which is involved in the activation of endothelial nitric oxide synthase (eNOS).[4] However, the potent anti-tumor activity of this compound appears to be largely independent of this pathway.[2]
Activation of TGF-β1
This compound has been observed to increase the levels of active TGF-β1 in preclinical models. TGF-β1 is a pleiotropic cytokine with both tumor-suppressing and tumor-promoting roles depending on the context. The mechanism by which this compound activates latent TGF-β1 is currently unknown and represents an area for further investigation.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration Range | Effect | Reference |
| ID8 (murine ovarian cancer) | Apoptosis Assay | 1-50 nM | Induction of apoptosis | |
| SKOV3, OVCAR3, CAOV3 (human ovarian cancer) | Apoptosis Assay | 50 nM | Increased incidence of apoptosis | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Caspase-3/7 Activity Assay | nM concentrations | Dose-dependent activation | |
| Human Aortic Vascular Smooth Muscle Cells (HAVSMC) | Caspase-3/7 Activity Assay | nM concentrations | Dose-dependent activation | |
| Human Brain Microvascular Endothelial Cells (MvEC) | Apoptosis Assay | Dose- and time-dependent | Induction of apoptosis | |
| B16F10 melanoma explants | Vascular Outgrowth Assay | 0-10 µM | Inhibition of NO-stimulated vascular cell outgrowth |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Athymic nude mice | Human malignant astrocytoma | Daily administration (days 7-19) | Significantly inhibited tumor growth; 3-fold higher apoptotic MvEC | |
| C57BL/6 mice | Syngeneic epithelial ovarian cancer | 100 mg/kg/day (i.p.) | Significant reduction in tumor size, ascites, and secondary lesions | |
| TSP-1-Null mice | DSS-induced inflammatory bowel disease | 60 mg/kg/day (s.c. minipump) | Decreased angiogenesis and inflammation |
Table 3: Clinical Trial Data on this compound
| Trial Phase | Patient Population | Dosage | Key Findings | Reference |
| Phase I | Advanced cancer | 20-100 mg/day (s.c.) | Well-tolerated; minimal antitumor activity as a single agent | |
| Phase I | Newly diagnosed glioblastoma (with chemoradiation) | 20-200 mg/day (s.c.) | Well-tolerated; MTD not reached | |
| Phase II | Metastatic melanoma | 100 mg twice daily (s.c.) | Did not demonstrate definite clinical efficacy |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
Western Blot Analysis for Protein Expression
This protocol is for the detection of changes in protein expression (e.g., FasL, Bax, Bcl-2) in response to this compound treatment.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-FasL, anti-Bax, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Caspase-3/7 Activity Assay
This fluorometric assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.
1. Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period.
2. Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add the caspase-3/7 reagent (containing a proluminescent caspase-3/7 substrate) to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
3. Measurement:
-
Measure the fluorescence intensity using a plate-reading fluorometer with excitation at 499 nm and emission at 521 nm.
-
The fluorescence intensity is proportional to the amount of caspase-3/7 activity.
Conclusion
This compound is a TSP-1 mimetic peptide with potent anti-angiogenic and pro-apoptotic activities. Its primary mechanism of action involves the engagement of the CD36 receptor, leading to the activation of a signaling cascade that includes p38 MAPK and the Fas/FasL pathway, ultimately resulting in caspase-dependent apoptosis. Furthermore, this compound can inhibit pro-angiogenic pathways, such as VEGF-induced cell migration, and has been shown to activate TGF-β1. While clinical trials have shown limited efficacy of this compound as a monotherapy, its well-defined mechanisms of action and favorable safety profile suggest its potential for use in combination therapies. This in-depth technical guide provides a foundation for researchers to further explore the therapeutic potential of this compound and to develop novel anti-angiogenic strategies for the treatment of cancer.
References
- 1. A Phase 1 Trial of this compound Concurrent With Standard Chemoradiation for Patients With Newly Diagnosed Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of this compound and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of this compound and a CD36-binding peptide derived from the type 1 repeats of thrombospondin-1 on fatty acid uptake, nitric oxide signaling, and caspase activation in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THROMBOSPONDIN-1 INHIBITS NITRIC OXIDE SIGNALING VIA CD36 BY INHIBITING MYRISTIC ACID UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Angiogenic Agent Abt-510: A Technical Guide to its Antagonism of VEGF Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis. Its primary mechanism of action involves antagonizing the signaling of pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF). By binding to the CD36 receptor on microvascular endothelial cells, this compound initiates a signaling cascade that leads to the inhibition of endothelial cell migration, proliferation, and tube formation, and promotes apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and quantitative effects of this compound on the VEGF signaling pathway, serving as a comprehensive resource for researchers in oncology and angiogenesis.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. VEGF is a potent pro-angiogenic cytokine that stimulates endothelial cell proliferation and migration by binding to its receptor, VEGFR-2 (KDR/Flk-1). This compound is a rationally designed peptide that mimics the anti-angiogenic activity of the second type 1 repeat (TSR) of thrombospondin-1.[1] It has been investigated as a therapeutic agent for its ability to block angiogenesis across various cancer models.[2] This document details the direct and indirect effects of this compound on VEGF-mediated signaling pathways, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Interference with VEGF Signaling
The anti-angiogenic effect of this compound is not mediated by the direct sequestration of VEGF. Instead, this compound functions by activating an inhibitory pathway that directly counteracts VEGF-induced signaling. The binding of this compound to the CD36 receptor on microvascular endothelial cells is the critical initiating event.[3] This engagement recruits the Src homology 2 domain-containing protein tyrosine phosphatase (SHP-1) to the VEGFR-2 signaling complex.[4][5] The SHP-1 phosphatase then dephosphorylates VEGFR-2 at key tyrosine residues, effectively terminating downstream signaling cascades that are essential for endothelial cell proliferation and survival. This mechanism provides a direct molecular basis for this compound's antagonism of VEGF.
Quantitative Data on Biological Effects
The efficacy of this compound has been quantified in various preclinical models, demonstrating its potent anti-angiogenic and anti-tumor activities.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | Effect | Potency/Result | Reference |
| Endothelial Cell Migration | HMVEC | Inhibition of VEGF-induced migration | 30-fold less active than ABT-526 | |
| Endothelial Tube Formation | HMVEC | Inhibition of VEGF-induced tube formation | 20-fold more active than ABT-526 (nanomolar range) | |
| Apoptosis Induction | HUAEC | Increased apoptosis | Significant increase vs. control | |
| Apoptosis Induction | Human Brain MvEC | Increased apoptosis | Dose and time-dependent increase | |
| Caspase Activation | Vascular Cells | Induction of caspase activity | More potent than related TSP-1 mimetics |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of this compound
| Animal Model | Tumor Type | Treatment Regimen | Effect | Quantitative Result | Reference |
| Athymic Nude Mice | Malignant Glioma | Daily administration (days 7-19) | Inhibition of tumor growth | Significantly inhibited growth vs. control | |
| Athymic Nude Mice | Malignant Glioma | Daily administration (days 7-19) | Increased Endothelial Apoptosis | 3-fold higher number of apoptotic MvEC | |
| Companion Dogs | Naturally Occurring Cancers | Prospective open-label trial | Tumor Regression | >50% reduction in tumor size in 6 of 42 dogs | |
| Metastatic Melanoma Patients | Metastatic Melanoma | 100 mg subcutaneously twice daily | Reduction in circulating VEGF | Decrease in peripheral blood VEGF-A and VEGF-C levels |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of an agent to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis that is often induced by VEGF.
Objective: To quantify the inhibitory effect of this compound on VEGF-induced endothelial cell tube formation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Endothelial Cell Basal Medium (EBM) with supplements
-
Recombinant Human VEGF
-
This compound
-
Calcein AM (for visualization)
-
96-well culture plate (or 24-well)
Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL (for 96-well) or 250 µL (for 24-well) of BME to each well. Ensure the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend them in EBM containing 0.5-2% serum.
-
Treatment: Prepare cell suspensions containing a final concentration of 1-2 x 10⁵ cells/mL. To separate suspensions, add:
-
Vehicle Control (e.g., PBS)
-
VEGF (e.g., 20 ng/mL)
-
VEGF + varying concentrations of this compound (e.g., 1 nM to 10 µM)
-
-
Plating: Add 100 µL (for 96-well) of the appropriate cell suspension onto the solidified BME gel.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4 to 18 hours.
-
Visualization: Add Calcein AM (final concentration 2 µM) to the wells and incubate for 30 minutes.
-
Quantification: Capture images using a fluorescence microscope. Analyze the images using angiogenesis software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify total tube length, number of junctions, and number of branches. The percentage inhibition by this compound is calculated relative to the VEGF-only control.
In Vivo Tumor Xenograft Model
This protocol describes a standard subcutaneous xenograft model in mice to evaluate the effect of this compound on tumor growth and angiogenesis in vivo.
Objective: To determine the efficacy of this compound in inhibiting the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude, NOD/SCID)
-
Human tumor cell line (e.g., U87MG glioma, A498 renal cancer)
-
Sterile PBS and cell culture medium
-
This compound for injection
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Harvest tumor cells and resuspend in sterile PBS or medium at a concentration of 5-10 x 10⁶ cells per 100 µL. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target volume, randomize mice into treatment cohorts (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., daily subcutaneous PBS)
-
Group 2: this compound (e.g., 100 mg/kg, daily subcutaneous injection)
-
-
Treatment: Administer the assigned treatment for a predefined period (e.g., 21-28 days). Monitor animal health and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Growth Inhibition: Compare the final tumor volumes between the vehicle and this compound treated groups.
-
Immunohistochemistry: Process tumors for IHC analysis to assess microvessel density (using anti-CD31/CD34 antibodies) and apoptosis (using TUNEL staining).
-
Conclusion
This compound represents a targeted anti-angiogenic therapy that functions by inducing an endogenous inhibitory pathway rather than directly targeting growth factors. Its ability to mimic thrombospondin-1, engage the CD36 receptor, and ultimately suppress VEGFR-2 signaling provides a potent mechanism for inhibiting tumor-associated angiogenesis. The quantitative data from both in vitro and in vivo studies confirm its efficacy in blocking key endothelial cell functions and slowing tumor progression. This guide provides the foundational technical details for professionals engaged in the research and development of novel anti-angiogenic agents.
References
- 1. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. This compound, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombospondin-1 modulates VEGF signaling via CD36 by recruiting SHP-1 to VEGFR2 complex in microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombospondin-1 modulates VEGF signaling via CD36 by recruiting SHP-1 to VEGFR2 complex in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Anti-Tumor Efficacy of Abt-510: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the preclinical data surrounding the anti-tumor effects of Abt-510, a synthetic peptide analog of thrombospondin-1 (TSP-1).[1][2] this compound has been investigated for its anti-angiogenic properties and its potential as an anti-cancer agent. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data from various preclinical models, and detailed experimental protocols to support further research and development in this area.
Core Mechanism of Action: Targeting Angiogenesis through CD36
This compound functions as a mimetic of thrombospondin-1, a naturally occurring protein known to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] The primary mechanism of action for this compound involves its interaction with the CD36 receptor, which is expressed on microvascular endothelial cells.[3][4] This binding event triggers a signaling cascade that ultimately leads to apoptosis, or programmed cell death, of these endothelial cells, thereby cutting off the tumor's blood supply.
The signaling pathway initiated by the binding of this compound to CD36 has been elucidated to involve a caspase-8-dependent mechanism. Upon binding, a cascade involving the protein tyrosine kinase P59fyn and caspase-3-like proteases is activated. This leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which then translocates to the nucleus to upregulate the expression of pro-apoptotic factors.
Quantitative Preclinical Efficacy of this compound
The anti-tumor effects of this compound have been demonstrated across a range of preclinical models, including in vitro cell-based assays and in vivo studies in mice and dogs with naturally occurring cancers. The following tables summarize the key quantitative findings from these studies.
In Vitro Efficacy
| Cell Line(s) | Assay Type | Treatment Concentration | Key Findings |
| Primary Human Brain Microvascular Endothelial Cells (MvEC) | Apoptosis Assay | Dose- and time-dependent | Induction of apoptosis via a caspase-8-dependent mechanism. |
| ID8 (murine ovarian cancer) | Apoptosis Assay | 1, 5, 10, 20, 50 nM (24h) | Dose-dependent induction of apoptosis. |
| SKOV3, OVCAR3, CAOV3 (human epithelial ovarian cancer) | Apoptosis Assay | 50 nM (24h) | Increased incidence of apoptosis. |
In Vivo Efficacy in Murine Models
| Cancer Model | Animal Model | Treatment Regimen | Key Findings |
| Human Malignant Astrocytoma | Athymic Nude Mice | Daily administration (days 7-19) | Significant inhibition of tumor growth; 3-fold higher number of apoptotic MvEC; significantly lower microvessel density. |
| Intracerebral Malignant Glioma | Syngeneic Mouse Model | Not specified | Similar results to the astrocytoma model. |
| Epithelial Ovarian Cancer | Orthotopic, Syngeneic C57BL/6 Mice | 100 mg/kg daily i.p. for 90 days | Significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. |
In Vivo Efficacy in Canine Patients
| Cancer Type(s) | Study Population | Treatment Regimen | Key Findings |
| Naturally Occurring Malignant Tumors (Mammary Carcinoma, Head and Neck Carcinoma, Soft Tissue Sarcoma, etc.) | 242 companion dogs | Not specified | 6 dogs had an objective response (>50% reduction in tumor size); 42 dogs had either an objective response or significant disease stabilization. |
Detailed Experimental Protocols
To facilitate the replication and extension of these preclinical findings, this section outlines the methodologies employed in key studies.
In Vivo Murine Malignant Glioma Study
-
Animal Model: Athymic nude mice were used for the human malignant astrocytoma model, and a syngeneic mouse model was used for the intracerebral malignant glioma.
-
Tumor Implantation: Human malignant astrocytoma cells were established in the brains of the nude mice.
-
Treatment: this compound was administered daily from day 7 to day 19 post-tumor implantation.
-
Endpoint Analysis: Tumor growth was monitored, and upon euthanasia, tumors were analyzed for microvessel density and the number of apoptotic microvascular endothelial cells.
In Vitro Endothelial Cell Apoptosis Assay
-
Cell Culture: Primary human brain microvascular endothelial cells (MvEC) were propagated as a monolayer.
-
Treatment: Cells were treated with varying concentrations of this compound for different durations.
-
Apoptosis Detection: The induction of apoptosis was assessed to determine the dose- and time-dependent effects of this compound. The involvement of caspase-8 was investigated to elucidate the underlying mechanism.
Canine Study with Naturally Occurring Tumors
-
Study Design: A prospective, open-label clinical trial was conducted.
-
Study Population: 242 companion dogs with various naturally occurring malignant tumors were enrolled.
-
Treatment: Dogs received this compound, and the specific dosing regimen was not detailed in the provided information.
-
Endpoints: The primary endpoints included safety, pharmacokinetics, and anti-tumor activity, which was assessed by measuring changes in tumor size.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound induced apoptotic signaling pathway.
Caption: A typical in vivo preclinical experimental workflow.
References
The Pharmacokinetics of Abt-510: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-510 is a synthetic nonapeptide analog of the second type 1 repeat of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed as an anti-angiogenic agent for cancer therapy, this compound mimics the anti-angiogenic activity of TSP-1 by interacting with the CD36 receptor on endothelial cells, ultimately leading to apoptosis and the inhibition of new blood vessel formation.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details of relevant experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Core Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized in healthy human subjects and in preclinical animal models. The available data indicates that this compound exhibits linear pharmacokinetics, is rapidly absorbed after subcutaneous administration, and has a relatively short half-life.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound from published studies.
| Parameter | Value | Species | Administration | Source |
| Elimination Half-life (t½) | 0.7 hours (range: 0.5-1 h) | Dog | Not Specified | [3] |
| Clearance (CL) | 35 ± 8 L/h | Human | Intravenous (IV) | |
| Volume of Distribution (Vd) | 44 ± 9 L | Human | Intravenous (IV) | |
| Half-life (t½) | 0.9 ± 0.1 h | Human | Intravenous (IV) | |
| Bioavailability (SC vs. IV) | Complete | Human | Subcutaneous (SC) |
Note: Detailed quantitative pharmacokinetic data in rodent models (mice and rats), specific details on the metabolism of this compound (including the structure of the M-1 metabolite and the enzymes involved), and quantitative data on plasma protein binding and tissue distribution are not extensively available in the public domain. One study in healthy subjects noted that the plasma exposure to a metabolite, M-1, was approximately 50% greater than the parent drug, and about 78% of the administered dose was recovered in the urine as M-1.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-angiogenic effects primarily through its interaction with the CD36 receptor on microvascular endothelial cells. This interaction triggers a signaling cascade that leads to apoptosis.
Signaling Pathway of this compound
The binding of this compound to CD36 initiates a downstream signaling cascade that involves the activation of caspases, key mediators of apoptosis. This ultimately leads to the inhibition of endothelial cell proliferation and migration, which are crucial for angiogenesis.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
Caco-2 Cell Permeability Assay
This in vitro assay is widely used to predict the intestinal absorption of drug candidates.
Caption: Workflow for a Caco-2 cell permeability assay.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer Yellow.
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer.
-
This compound is added to the donor chamber (either apical for A-to-B transport or basolateral for B-to-A transport).
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Caspase Activation Assay
This assay is used to measure the induction of apoptosis by quantifying the activity of caspases.
Caption: Workflow for a caspase activation assay.
Protocol:
-
Cell Treatment: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are plated in a multi-well plate and allowed to adhere. The cells are then treated with various concentrations of this compound for a specified period.
-
Cell Lysis: The cells are washed and then lysed using a buffer that preserves caspase activity.
-
Caspase Reaction: The cell lysate is incubated with a fluorogenic substrate specific for a particular caspase (e.g., Caspase-3 or Caspase-8). If the caspase is active, it will cleave the substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer.
-
Data Analysis: The fluorescence signal is proportional to the caspase activity. The results are typically expressed as a fold-change in activity compared to untreated control cells.
Analytical Methodology
The quantification of this compound in biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Representative LC-MS/MS Method Parameters
While a specific, validated method for this compound is not publicly detailed, a typical LC-MS/MS method for a peptide therapeutic would involve the following:
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove larger proteins and interferences from the plasma or tissue homogenate.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column to separate this compound from other components.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is typically used, starting with a low percentage of Mobile Phase B and increasing to elute the peptide.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of this compound generated by collision-induced dissociation). This provides high selectivity and sensitivity.
-
Conclusion
This compound is an anti-angiogenic peptide with a well-defined mechanism of action involving the CD36 receptor and subsequent induction of apoptosis in endothelial cells. The available pharmacokinetic data in humans and dogs indicate rapid absorption and a short half-life. However, a comprehensive understanding of its absorption, distribution, metabolism, and excretion profile is limited by the lack of publicly available detailed preclinical data in rodents, as well as specific information on its metabolism, protein binding, and tissue distribution. The provided representative experimental protocols and analytical methodology offer a framework for the types of studies required for the full pharmacokinetic characterization of a peptide therapeutic like this compound. Further research and publication of these detailed data would be invaluable to the scientific community in the field of drug development.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Inhibition of Caspase-1 Activation in Endothelial Cells Improves Angiogenesis: A NOVEL THERAPEUTIC POTENTIAL FOR ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of antiangiogenic thrombospondin-1 peptide mimetics, ABT-526 and this compound, in companion dogs with naturally occurring cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Abt-510: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-510 is a synthetic nonapeptide analog of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1] Developed to mimic the anti-angiogenic and pro-apoptotic properties of TSP-1, this compound has been investigated for its therapeutic potential in oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action and its multifaceted impact on the tumor microenvironment (TME). The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix, all of which play crucial roles in tumor progression, metastasis, and response to therapy. Understanding how this compound modulates this environment is critical for its potential application in cancer treatment.
Core Mechanism of Action
This compound exerts its primary effects by interacting with the CD36 receptor, also known as platelet glycoprotein IV, which is expressed on various cell types within the TME, including microvascular endothelial cells and some tumor cells.[2][3] The binding of this compound to CD36 triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of angiogenesis and the induction of apoptosis.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and dissemination. This compound disrupts this process through several mechanisms:
-
Inhibition of Endothelial Cell Migration and Proliferation: By binding to CD36 on endothelial cells, this compound inhibits their migration and proliferation, which are essential steps in the formation of new blood vessels.[1]
-
Induction of Endothelial Cell Apoptosis: this compound promotes programmed cell death (apoptosis) in activated endothelial cells, leading to the regression of newly formed tumor vasculature.[3]
-
Vessel Normalization: In some preclinical models, treatment with this compound has been shown to lead to a more "normalized" tumor vasculature, characterized by reduced vessel tortuosity and leakiness. This can improve the delivery and efficacy of concomitant chemotherapies.
Pro-Apoptotic Effects on Tumor Cells
Beyond its anti-angiogenic properties, this compound has demonstrated a direct pro-apoptotic effect on certain cancer cells that express the CD36 receptor. This dual action of targeting both the tumor vasculature and the cancer cells themselves makes this compound a compelling anti-cancer agent.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in various cancer models.
Table 1: In Vitro Efficacy of this compound on Apoptosis
| Cell Line | Cancer Type | Concentration | Effect | Citation |
| ID8 | Ovarian Cancer | 1, 5, 10, 20, 50 nM | Dose-dependent induction of apoptosis. | |
| SKOV3 | Ovarian Cancer | 50 nM | Increased incidence of apoptosis. | |
| OVCAR3 | Ovarian Cancer | 50 nM | Increased incidence of apoptosis. | |
| CAOV3 | Ovarian Cancer | 50 nM | Increased incidence of apoptosis. | |
| Human Umbilical Artery Endothelial Cells (HUAEC) | - | Not Specified | Significantly increased apoptosis. | |
| Primary Human Brain Microvascular Endothelial Cells (MvEC) | - | Not Specified | Dose- and time-dependent induction of apoptosis. |
Table 2: In Vitro Efficacy of this compound on Angiogenesis
| Assay | Cell Type | Concentration | Effect | Citation |
| VEGF-induced Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | Nanomolar range | Inhibition of migration (this compound was 30-fold less active than its predecessor, ABT-526). | |
| Tube Formation | Human Microvascular Endothelial Cells (HMVEC) | Nanomolar range | Inhibition of tube formation (this compound was 20-fold more active than its predecessor, ABT-526). | |
| Tubular Morphogenesis | Primary Human Brain Microvascular Endothelial Cells (MvEC) | Not Specified | Dose-dependent inhibition. |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Citation |
| Malignant Glioma | Athymic Nude Mice | Daily administration | Significant inhibition of tumor growth; significantly lower microvessel density; 3-fold higher number of apoptotic MvEC. | |
| Epithelial Ovarian Cancer | C57BL/6 Mice | 100 mg/kg daily | Significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. |
Impact on the Broader Tumor Microenvironment
While the primary focus of this compound research has been on its anti-angiogenic and pro-apoptotic effects, its influence on other components of the TME is an emerging area of investigation.
Cancer-Associated Fibroblasts (CAFs)
Cancer-associated fibroblasts are a critical component of the tumor stroma and are known to promote tumor growth, invasion, and drug resistance. While direct studies on the effect of this compound on CAFs are limited, its ability to modulate the TME suggests a potential indirect impact. By inhibiting angiogenesis and inducing apoptosis, this compound may alter the signaling landscape that governs CAF activation and function. Further research is warranted to elucidate the specific effects of this compound on CAF proliferation, activation, and their pro-tumorigenic secretome.
Immune Cells
The immune landscape of the TME is a key determinant of cancer progression and response to immunotherapy. The influence of this compound on tumor-infiltrating immune cells is not yet well-defined.
-
Tumor-Infiltrating Lymphocytes (TILs): The effect of this compound on the infiltration and function of cytotoxic CD8+ T cells and regulatory T cells (Tregs) is an important area for future investigation. By normalizing the tumor vasculature, this compound could potentially enhance the infiltration of effector T cells into the tumor core.
-
Macrophage Polarization: Tumor-associated macrophages (TAMs) can exist in a pro-inflammatory, anti-tumoral (M1) state or an anti-inflammatory, pro-tumoral (M2) state. The impact of this compound on the polarization of TAMs is currently unknown. Modulating the tumor cytokine milieu through its anti-angiogenic and pro-apoptotic actions could indirectly influence macrophage polarization, potentially shifting the balance towards a more anti-tumor phenotype.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in endothelial cells.
Caption: Proposed signaling pathway of this compound in endothelial cells.
Experimental Workflow: In Vitro Tube Formation Assay
This diagram outlines a typical workflow for an in vitro tube formation assay to assess the anti-angiogenic effects of this compound.
Caption: Workflow for an in vitro endothelial cell tube formation assay.
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial cell growth medium
-
Matrigel Basement Membrane Matrix
-
96-well tissue culture plates
-
This compound stock solution
-
Microscope with imaging capabilities
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in endothelial cell growth medium.
-
Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Immediately add the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total tube area using image analysis software.
In Vivo Murine Tumor Model
Objective: To evaluate the in vivo anti-tumor and anti-angiogenic efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., glioma, ovarian cancer)
-
This compound solution for injection
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously or orthotopically implant cancer cells into the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., daily subcutaneous or intraperitoneal injections) or vehicle control to the respective groups.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be processed for histological analysis (e.g., H&E staining), immunohistochemistry (e.g., CD31 for microvessel density), and TUNEL assay for apoptosis.
Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells in a cell population following treatment with this compound.
Materials:
-
Cancer cell line or endothelial cells
-
Cell culture medium and reagents
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Conclusion
This compound is a promising anti-cancer agent that targets the tumor microenvironment through a dual mechanism of inhibiting angiogenesis and inducing apoptosis. Its primary interaction with the CD36 receptor on endothelial and some tumor cells initiates a signaling cascade that disrupts tumor growth and vascularization. While its efficacy in preclinical models is well-documented, further research is needed to fully elucidate its impact on other critical components of the TME, such as cancer-associated fibroblasts and various immune cell populations. A comprehensive understanding of these interactions will be crucial for the rational design of combination therapies that leverage the full therapeutic potential of this compound in the complex landscape of cancer treatment.
References
The Discovery and Development of Abt-510: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis. Developed by Abbott Laboratories, this compound represents a targeted therapeutic approach aimed at inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of its mechanism of action and development workflow. While showing a favorable safety profile, its efficacy as a single agent in clinical trials was limited, leading to the discontinuation of its development for major cancer indications. This document serves as a detailed resource for researchers in the fields of oncology and angiogenesis.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, making anti-angiogenic therapies a promising strategy in oncology. Thrombospondin-1 (TSP-1) is a potent endogenous inhibitor of angiogenesis that interacts with the CD36 receptor on endothelial cells, inducing apoptosis and inhibiting their migration and proliferation. This compound was designed as a small peptide analog of the anti-angiogenic domain of TSP-1, with the goal of providing a more stable and potent therapeutic agent.[1][2][3]
Mechanism of Action
This compound mimics the anti-angiogenic activity of the second type 1 repeat (TSR) of thrombospondin-1.[4] Its primary mechanism involves binding to the CD36 receptor on microvascular endothelial cells. This interaction triggers a cascade of downstream signaling events that ultimately inhibit angiogenesis. Key aspects of its mechanism include:
-
Induction of Endothelial Cell Apoptosis: this compound induces apoptosis in endothelial cells through a caspase-8-dependent pathway.[4]
-
Inhibition of Pro-Angiogenic Growth Factors: The agent blocks the action of multiple pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8).
-
Inhibition of Endothelial Cell Migration and Morphogenesis: this compound inhibits the migration and tubular morphogenesis of endothelial cells, essential steps in the formation of new blood vessels.
Preclinical Development
In Vitro Studies
This compound demonstrated potent anti-angiogenic activity in various in vitro assays. It was shown to induce apoptosis in human microvascular endothelial cells and inhibit their migration in response to VEGF. Furthermore, it inhibited the tubular morphogenesis of endothelial cells in a dose-dependent manner.
In Vivo Studies
Preclinical studies in animal models of cancer demonstrated the anti-tumor efficacy of this compound. In a murine model of malignant glioma, daily administration of this compound significantly inhibited tumor growth, reduced microvessel density, and increased apoptosis of microvascular endothelial cells. Similarly, in an orthotopic, syngeneic model of epithelial ovarian cancer, this compound induced tumor cell apoptosis and inhibited tumor growth. Studies in companion dogs with naturally occurring cancers also supported the safety and anti-tumor activity of this compound.
Quantitative Data Summary
Preclinical Efficacy
| Model | Treatment | Outcome | Result | Reference |
| Malignant Glioma (athymic nude mice) | Daily this compound | Tumor Growth | Significantly inhibited | |
| Malignant Glioma (athymic nude mice) | Daily this compound | Microvessel Density | Significantly lower | |
| Malignant Glioma (athymic nude mice) | Daily this compound | Apoptotic MvEC | 3-fold higher | |
| Epithelial Ovarian Cancer (mice) | This compound (100 mg/kg/day) | Tumor Size | Significant reduction | |
| Epithelial Ovarian Cancer (mice) | This compound (100 mg/kg/day) | Ascites Fluid Volume | Significant reduction |
Clinical Pharmacokinetics (Phase I)
| Parameter | Value | Condition | Reference |
| Elimination Half-life | 0.7 hours | Subcutaneous administration in dogs | |
| Bioavailability | Complete | Subcutaneous vs. IV | |
| Dose Proportionality | Linear | In the range studied |
Clinical Efficacy (Phase II)
| Indication | Treatment | Primary Endpoint | Result | Reference |
| Metastatic Melanoma | 100 mg this compound twice daily | 18-week treatment failure rate | Study terminated early due to lack of efficacy (3/20 progression-free at 18 weeks) | |
| Advanced Soft Tissue Sarcoma | 20 mg once daily / 100 mg twice daily | Progression-Free Survival (PFS) | Median PFS: 94 days (20 mg), 64 days (200 mg) | |
| Advanced Soft Tissue Sarcoma | 20 mg once daily / 100 mg twice daily | Objective Response Rate (ORR) | Low (1 objective response) | |
| Advanced Soft Tissue Sarcoma | 20 mg once daily / 100 mg twice daily | Stable Disease | 52% (20 mg), 48% (200 mg) | |
| Advanced Renal Cell Carcinoma | Two different doses | Clinical Activity | Little evidence of clinical activity |
Clinical Safety (Phase I/II)
| Adverse Event Profile | Details | Reference |
| Most Common | Injection site reactions, asthenia, headache, nausea (mostly Grade 1/2) | |
| Grade 3/4 (Rare) | Hypotension, deep vein thrombosis, hypophosphatemia, bleeding episodes | |
| Dose-Limiting Toxicities | Not defined in a Phase I trial for glioblastoma at doses up to 200 mg/day |
Experimental Protocols
In Vivo Malignant Glioma Model
-
Cell Lines: Human malignant astrocytoma cells.
-
Animal Model: Athymic nude mice.
-
Procedure:
-
Tumor cells are established in the brain of the mice.
-
Treatment with this compound or a vehicle control is initiated. Daily administration is a common regimen.
-
Tumor growth is monitored over a defined period (e.g., days 7 to 19).
-
At the end of the study, mice are euthanized, and tumors are excised.
-
Excised tumors are processed for histological analysis to determine microvessel density and the number of apoptotic endothelial cells.
-
Apoptosis Detection (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Tumor tissue sections are deparaffinized and rehydrated.
-
Sections are incubated with terminal deoxynucleotidyl transferase and labeled dUTP. The enzyme incorporates the labeled dUTP at the 3'-OH ends of fragmented DNA.
-
The incorporated label is then visualized using a secondary detection system (e.g., an antibody conjugate with a chromogenic or fluorescent reporter).
-
The number of TUNEL-positive (apoptotic) cells is quantified by microscopy.
-
Endothelial Cell Tubular Morphogenesis Assay
-
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures in a three-dimensional matrix, mimicking a key step in angiogenesis.
-
Procedure:
-
A layer of extracellular matrix gel (e.g., Matrigel) is prepared in a culture plate.
-
Human microvascular endothelial cells are seeded onto the gel.
-
Cells are treated with this compound or a control substance.
-
The formation of tubular networks is observed and quantified over several hours using microscopy. The degree of tube formation is an indicator of angiogenic potential.
-
Drug Development Workflow
The development of this compound followed a classical pharmaceutical pipeline, from initial discovery and preclinical testing to clinical trials.
Clinical Development and Outcomes
This compound entered Phase I clinical trials and was found to be well-tolerated, with the most common adverse events being mild injection-site reactions. However, subsequent Phase II studies in patients with metastatic melanoma, advanced soft tissue sarcoma, and advanced renal cell carcinoma did not demonstrate significant clinical efficacy as a single agent. While some patients experienced stable disease, objective response rates were low. These disappointing efficacy results led to the discontinuation of this compound's development for these indications.
Conclusion
This compound is a well-characterized thrombospondin-1 mimetic that demonstrated potent anti-angiogenic activity in preclinical models. Its development provided valuable insights into the therapeutic potential of targeting the TSP-1/CD36 pathway. Despite a favorable safety profile, the lack of robust single-agent efficacy in Phase II clinical trials highlights the challenges of translating preclinical anti-angiogenic activity into clinical benefit. Future research in this area may focus on combination therapies or the development of next-generation TSP-1 mimetics with improved pharmacokinetic and pharmacodynamic properties. This technical guide serves as a comprehensive repository of the scientific and clinical journey of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase 1 trial of 2 dose schedules of this compound, an antiangiogenic, thrombospondin-1-mimetic peptide, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study assessing the safety and pharmacokinetics of the thrombospondin-1-mimetic angiogenesis inhibitor this compound with gemcitabine and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Abt-510 in In Vivo Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abt-510 is a synthetic nonapeptide that acts as a mimetic of thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis.[1][2][3] By mimicking the anti-angiogenic activity of TSP-1, this compound effectively inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.[1][4] Its mechanism of action involves the inhibition of multiple pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8). Furthermore, this compound has been shown to induce apoptosis in microvascular endothelial cells through a caspase-8-dependent pathway that requires the TSP-1 receptor, CD36. These characteristics make this compound a compelling agent for investigation in various cancer models.
These application notes provide detailed protocols for the use of this compound in in vivo xenograft models to evaluate its anti-tumor and anti-angiogenic efficacy.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
References
- 1. This compound induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound is an effective chemopreventive agent in the mouse 4-nitroquinoline 1-oxide model of oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abt-510 in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of Abt-510, a thrombospondin-1 (TSP-1) mimetic peptide, in various murine cancer models. The information is compiled from preclinical studies to guide the design and execution of in vivo experiments aimed at evaluating the anti-tumor efficacy of this compound.
Mechanism of Action
This compound is a synthetic peptide that mimics the anti-angiogenic activity of the endogenous protein thrombospondin-1. Its primary mechanism of action involves binding to the CD36 receptor on endothelial cells, and in some cases, on tumor cells.[1] This interaction triggers a signaling cascade that leads to the induction of apoptosis (programmed cell death) in the tumor vasculature, thereby inhibiting angiogenesis and restricting tumor growth.[1][2] The downstream effects include the inhibition of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and the modulation of survival pathways like PI3K/Akt and MAPK.[3][4]
Signaling Pathway of this compound
The binding of this compound to the CD36 receptor initiates a caspase-dependent apoptotic pathway. This process can involve the upregulation of Fas ligand (FasL), leading to the activation of the extrinsic apoptotic pathway.
Quantitative Data Summary of this compound Dosage in Murine Cancer Models
The following tables summarize the effective dosages of this compound in various murine cancer models as reported in preclinical studies.
Table 1: this compound Monotherapy
| Cancer Model | Mouse Strain | Tumor Cell Line | Dosage and Administration | Key Findings |
| Epithelial Ovarian Cancer | C57BL/6 | ID8 | 100 mg/kg/day, i.p. | Significant reduction in tumor size, ascites, and secondary lesions. |
| Malignant Glioma (Xenograft) | Athymic Nude | Human Malignant Astrocytoma | Not specified in abstract | Significantly inhibited tumor growth. |
| Malignant Glioma (Syngeneic) | Not specified | GL261 | Not specified in abstract | Significantly inhibited tumor growth. |
| Diffuse Large B-cell Lymphoma | Not specified | SKI-DLBCL | 50-120 mg/kg/day, i.p. | Statistically significant reduction in subcutaneous tumor volumes. |
| Diffuse Large B-cell Lymphoma | Not specified | SKI-DLBCL | 60 mg/kg, i.p., twice daily | Increased long-term survival in a disseminated model. |
Table 2: this compound Combination Therapy
| Cancer Model | Mouse Strain | Tumor Cell Line | Combination Agent(s) | This compound Dosage | Key Findings |
| Epithelial Ovarian Cancer | C57BL/6 | ID8 | Cisplatin (2 mg/kg, every 3 days) | 100 mg/kg/day, i.p. | Significant increase in tumor cell apoptosis and decrease in tumor size compared to monotherapy. |
| Epithelial Ovarian Cancer | C57BL/6 | ID8 | Paclitaxel (10 mg/kg, every 2 days) | 100 mg/kg/day, i.p. | Increased uptake of paclitaxel in the tumor and enhanced anti-tumor effect. |
| Lewis Lung Carcinoma | C57BL/6 | LLC | Metronomic Cyclophosphamide (2 mg/kg, oral) | 1 mg/kg, i.p. | Mild decrease in tumor growth. |
| Lewis Lung Carcinoma | C57BL/6 | LLC | Metronomic Cyclophosphamide (20 mg/kg) | 60 mg/kg, i.p. | Prolonged delays in tumor progression. |
| Prostate Carcinoma | Nude | PC-3 | Metronomic Cyclophosphamide (2 mg/kg) | 1 mg/kg, i.p. | Greater effect on tumor progression than monotherapy. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Orthotopic Syngeneic Model of Epithelial Ovarian Cancer
This protocol is based on studies using the ID8 murine ovarian cancer cell line.
Experimental Workflow
Materials:
-
ID8 murine ovarian cancer cells
-
Female C57BL/6 mice (6-8 weeks old)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Standard cell culture reagents
-
Surgical instruments for intra-bursal injection
Procedure:
-
Cell Culture: Culture ID8 cells in appropriate media until they reach the desired confluence for injection.
-
Tumor Cell Implantation: Anesthetize the mice. Make a small incision to expose the ovary. Using a fine-gauge needle, inject 1 x 10^6 ID8 cells in a small volume of PBS directly under the ovarian bursa.
-
Treatment: Begin daily intraperitoneal (i.p.) injections of this compound (100 mg/kg) or vehicle control (PBS) on a predetermined schedule post-tumor implantation.
-
Monitoring: Monitor the mice regularly for signs of tumor growth and ascites formation.
-
Histology: Fix tumor tissues in formalin and embed in paraffin for histological analysis, including assessment of apoptosis (e.g., TUNEL staining) and microvessel density (e.g., CD31 staining).
Protocol 2: Intracerebral Malignant Glioma Model
This protocol is based on studies using syngeneic (GL261) or xenograft (human astrocytoma) glioma models.
Materials:
-
GL261 murine glioma cells or human malignant astrocytoma cells
-
Appropriate mouse strain (e.g., C57BL/6 for syngeneic, athymic nude for xenograft)
-
This compound
-
Vehicle control
-
Stereotactic apparatus for intracranial injection
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the glioma cells at the desired concentration.
-
Intracranial Injection: Anesthetize the mouse and secure it in a stereotactic frame. Drill a small burr hole in the skull at the desired coordinates. Slowly inject the tumor cells into the brain parenchyma.
-
Treatment: On a specified day post-injection (e.g., day 7), begin daily administration of this compound or vehicle control. The route of administration (e.g., i.p. or s.c.) and dosage should be based on the study design.
-
Monitoring: Monitor the mice for neurological symptoms and body weight loss.
-
Endpoint Analysis: Euthanize the mice when they show signs of significant tumor burden or at the end of the study period (e.g., day 19).
-
Histological Analysis: Perfuse the brains and process them for histology. Analyze tumor size, microvessel density, and apoptosis of microvascular endothelial cells.
Protocol 3: Subcutaneous Xenograft Model (e.g., Prostate or Lung Carcinoma)
This is a general protocol applicable to various solid tumor types.
Experimental Workflow
Materials:
-
Tumor cell line of interest (e.g., PC-3 prostate cancer, Lewis Lung Carcinoma)
-
Immunodeficient mice (e.g., nude or SCID)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the tumor cells in a suitable medium, often mixed with Matrigel to enhance tumor take.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Treatment: When tumors reach a predetermined size, randomize the mice into treatment groups. Administer this compound and any combination agents according to the desired schedule and route.
-
Endpoint Analysis: Continue to monitor tumor growth. The study endpoint may be a specific tumor volume, a predetermined time point, or the observation of adverse health effects. At the endpoint, euthanize the mice, excise the tumors, and record their final weight. A portion of the tumor can be processed for histological or molecular analysis.
References
- 1. Thrombospondin and apoptosis: molecular mechanisms and use for design of complementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer. [research.bidmc.org]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preparing ABT-510 Solutions in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed by Abbott Laboratories, this compound functions by blocking the activity of multiple pro-angiogenic growth factors, thereby inhibiting the formation of new blood vessels, a critical process in tumor growth and metastasis.[1][2] The primary mechanism of action involves binding to the CD36 receptor on endothelial cells, which triggers a signaling cascade leading to apoptosis.[1][3] This process is mediated through the Fas/Fas ligand (FasL) pathway and subsequent activation of caspases. These application notes provide detailed protocols for the preparation of this compound solutions and their use in common cell culture assays to evaluate its anti-angiogenic and pro-apoptotic effects.
Data Presentation
The following table summarizes the recommended concentrations of this compound for various in vitro cell culture assays based on published literature. These concentrations can be used as a starting point for experimental optimization.
| Assay Type | Cell Line Examples | This compound Concentration Range | Incubation Time | Reference |
| Apoptosis Assay | Human Ovarian Cancer Cells (SKOV3, OVCAR3, CAOV3), ID8 | 1 - 50 nM | 24 hours | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 - 100 nM | Not Specified | ||
| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 1 µM | 4 - 24 hours | |
| Cell Migration/Invasion Assay | Not Specified | 0 - 10 µM | 7 days (outgrowth) |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrately to room temperature before use to prevent condensation.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 994.23 g/mol . For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 994.23 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 100.6 µL
-
-
Dissolution: In a sterile environment (e.g., a biological safety cabinet), carefully add the calculated volume of sterile DMSO to the vial containing the lyophilized this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the peptide is completely dissolved. A clear solution should be observed.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.
Endothelial Cell Tube Formation Assay
This protocol is adapted for assessing the effect of this compound on the in vitro formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-cooled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in endothelial cell growth medium to achieve final concentrations ranging from 0.1 µM to 1 µM. Include a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Add 100 µL of the HUVEC suspension (20,000 cells) to each well of the coated 96-well plate. Immediately add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4 to 18 hours. Monitor tube formation periodically under an inverted microscope.
-
Visualization and Quantification:
-
For qualitative analysis, capture images of the tube-like structures at different time points.
-
For quantitative analysis, stain the cells with Calcein AM and acquire fluorescent images. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Caspase-3/7 Activity Apoptosis Assay
This protocol utilizes a luminescent caspase-3/7 assay to quantify apoptosis induced by this compound.
Materials:
-
Endothelial cells (e.g., HUVECs) or cancer cell lines
-
Appropriate cell culture medium
-
White-walled 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow the cells to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve final concentrations in the nanomolar range (e.g., 1-100 nM). Include a vehicle control.
-
Cell Treatment: Remove the existing medium and add the prepared this compound working solutions or vehicle control to the cells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 24 hours).
-
Assay Procedure:
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Transwell Cell Migration Assay
This protocol, also known as the Boyden chamber assay, assesses the effect of this compound on the migration of cells towards a chemoattractant.
Materials:
-
Target cells (e.g., cancer cells or endothelial cells)
-
Cell culture medium with and without serum
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
This compound stock solution (10 mM in DMSO)
-
Chemoattractant (e.g., fetal bovine serum or a specific growth factor)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture the target cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium.
-
Assay Setup:
-
Add 600 µL of cell culture medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Working Solutions: Prepare dilutions of this compound in the serum-free cell suspension to achieve the desired final concentrations. Include a vehicle control.
-
Cell Seeding: Add 100 µL of the cell suspension containing this compound or vehicle control to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period appropriate for the cell type (typically 4-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Staining and Visualization:
-
Fix the migrated cells on the bottom of the membrane with a suitable fixative (e.g., methanol).
-
Stain the cells with 0.5% crystal violet solution.
-
Wash the inserts with water to remove excess stain.
-
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted, and the absorbance can be measured using a plate reader.
Signaling Pathway and Experimental Workflow
References
- 1. Differential Effects of this compound and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CD36 tango in cancer: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Abt-510 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. By mimicking the anti-angiogenic domain of TSP-1, this compound has demonstrated efficacy in preclinical models by inhibiting the formation of new blood vessels essential for tumor growth. Furthermore, studies have revealed a synergistic anti-tumor effect when this compound is administered in combination with conventional chemotherapy agents. This document provides detailed application notes and protocols for researchers investigating the combined therapeutic potential of this compound and chemotherapy, focusing on its mechanism of action, and providing methodologies for key preclinical experiments.
This compound exerts its anti-angiogenic effects primarily through interaction with the CD36 receptor on endothelial cells. This interaction triggers a signaling cascade that leads to the induction of apoptosis in these cells, partly through the upregulation of Fas ligand (FasL).[1][2] Beyond its direct anti-angiogenic properties, this compound has been shown to normalize tumor vasculature.[3] This vessel normalization enhances the delivery and uptake of co-administered chemotherapy agents into the tumor microenvironment, leading to a more potent anti-tumor response.[3][4] Preclinical studies combining this compound with agents like cisplatin and paclitaxel have shown significant increases in tumor cell apoptosis, reduction in tumor size, and decreased metastatic burden compared to either treatment alone.
Data Presentation: Preclinical Efficacy of this compound Combination Therapy
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in combination with standard chemotherapy agents in a mouse model of epithelial ovarian cancer.
Table 1: Effect of this compound Combination Therapy on Primary Tumor Weight
| Treatment Group | Dosage and Schedule | Mean Tumor Weight (g) | % Reduction vs. Control |
| Vehicle Control | - | 1.25 | - |
| This compound | 100 mg/kg/day | 0.75 | 40% |
| Cisplatin | 2 mg/kg every 3 days | 0.60 | 52% |
| Paclitaxel | 10 mg/kg every 2 days | 0.65 | 48% |
| This compound + Cisplatin | As above | 0.25 | 80% |
| This compound + Paclitaxel | As above | 0.30 | 76% |
Table 2: Induction of Apoptosis in Tumor and Endothelial Cells
| Treatment Group | % TUNEL-Positive Tumor Cells | % TUNEL-Positive Endothelial Cells |
| Vehicle Control | 5 | 2 |
| This compound | 15 | 10 |
| Cisplatin | 20 | 8 |
| Paclitaxel | 18 | 7 |
| This compound + Cisplatin | 45 | 30 |
| This compound + Paclitaxel | 40 | 28 |
Table 3: Effect on Metastatic Lesions and Ascites
| Treatment Group | Presence of Peritoneal Lesions | Presence of Abdominal Ascites |
| Vehicle Control | >10 lesions | Present |
| This compound | Reduced number of lesions | Reduced volume |
| Cisplatin | Reduced number of lesions | Reduced volume |
| Paclitaxel | Reduced number of lesions | Reduced volume |
| This compound + Cisplatin | Complete absence of lesions | Eliminated |
| This compound + Paclitaxel | Complete absence of lesions | Eliminated |
Mandatory Visualizations
References
- 1. This compound induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD36 tango in cancer: signaling pathways and functions [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. The thrombospondin-1 mimetic this compound increases the uptake and effectiveness of cisplatin and paclitaxel in a mouse model of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Administration of Abt-510: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the anti-angiogenic peptide Abt-510 in preclinical research. The included protocols are based on methodologies reported in peer-reviewed literature and are intended to guide researchers in designing and executing in vivo studies.
This compound, a synthetic peptide analog of thrombospondin-1 (TSP-1), has been investigated for its anti-tumor and anti-inflammatory properties.[1][2] Its primary mechanism of action involves mimicking the anti-angiogenic activity of TSP-1, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth and inflammation.[2][3]
Data Presentation: Quantitative Summary of Preclinical Administration
The following table summarizes the various administration routes, dosages, and corresponding preclinical models for this compound, as documented in published studies.
| Animal Model | Disease Model | Administration Route | Dosage | Frequency & Duration | Key Findings |
| Athymic Nude Mice | Malignant Glioma (human astrocytoma xenograft) | Not specified | Not specified | Daily, from day 7 to 19 post-tumor implantation | Significantly inhibited tumor growth; reduced microvessel density; increased apoptosis of microvascular endothelial cells.[3] |
| Syngeneic Mice | Intracerebral Malignant Glioma | Not specified | Not specified | Daily until euthanasia | Similar results to the human xenograft model. |
| TSP-1-Null Mice (C57BL/6) | Epithelial Ovarian Cancer (orthotopic, syngeneic) | Intraperitoneal (i.p.) | 100 mg/kg | Single daily for 90 days | Reduced tumor growth, ascites volume, and secondary lesion formation. |
| Mice | Inflammatory Bowel Disease (DSS model) | Subcutaneous (s.c.) via osmotic minipumps | 60 mg/kg/day | Continuous for 7 days | Decreased angiogenesis and inflammation. |
| Mice | Lewis Lung Carcinoma | Not specified | Not specified | Not specified | Inhibited tumor growth. |
| Mice | Murine Melanoma Metastases (syngeneic) | Not specified | Not specified | Not specified | Inhibited outgrowth of metastases. |
| Nude Mice | Human Bladder Carcinoma | Not specified | Not specified | Not specified | Blocked tumor growth. |
| Companion Dogs | Naturally Occurring Cancers (various histologies) | Not specified | Not specified | Not specified | Objective responses (>50% reduction in tumor size) or significant disease stabilization observed. |
Experimental Protocols
Intraperitoneal (i.p.) Injection Protocol for Murine Ovarian Cancer Model
This protocol is adapted from studies investigating the effect of this compound on epithelial ovarian cancer in mice.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or water for injection
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
This compound is soluble in water or saline.
-
Aseptically reconstitute the lyophilized this compound powder with sterile saline to the desired stock concentration.
-
Further dilute the stock solution with sterile saline to achieve the final injection concentration for a 100 mg/kg dosage. The final volume should be appropriate for intraperitoneal injection in mice (typically 100-200 µL).
-
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Dosing Schedule:
-
Administer a single daily intraperitoneal injection for the duration of the study (e.g., 90 days).
-
Subcutaneous (s.c.) Administration Protocol for Murine Inflammatory Bowel Disease Model
This protocol utilizes osmotic minipumps for continuous subcutaneous delivery of this compound in a mouse model of inflammatory bowel disease.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or water for injection
-
Osmotic minipumps (e.g., ALZET) with appropriate flow rate and duration
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
70% ethanol
-
Wound clips or sutures
Procedure:
-
Preparation of this compound Solution and Pump Filling:
-
Reconstitute and dilute this compound as described in the i.p. protocol to the concentration required for the pump's flow rate to deliver 60 mg/kg/day.
-
Under aseptic conditions, fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Prime the pumps as recommended by the manufacturer.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the surgical site on the back, slightly posterior to the scapulae.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as required.
-
-
Monitoring:
-
Monitor the animal for recovery from surgery and for any signs of discomfort or infection at the implantation site.
-
The pump will deliver this compound continuously for the specified duration (e.g., 7 days).
-
Mandatory Visualizations
Signaling Pathway of this compound in Endothelial Cells
Caption: this compound signaling cascade in endothelial cells.
Experimental Workflow for Preclinical Evaluation of this compound
References
Application Notes and Protocols for Evaluating the Efficacy of Abt-510
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-510 is a synthetic, nine-amino-acid peptide analog of the naturally occurring anti-angiogenic protein, thrombospondin-1 (TSP-1).[1][2][3] It functions by mimicking the anti-angiogenic activity of TSP-1, effectively inhibiting the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] this compound exerts its effects by blocking multiple pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8). Furthermore, it has been shown to induce apoptosis in endothelial cells, a key component of its anti-tumor activity. This document provides detailed experimental designs and protocols to assess the efficacy of this compound in both in vitro and in vivo settings.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves its interaction with the CD36 receptor on endothelial cells, mimicking the effects of TSP-1. This interaction triggers a cascade of events that inhibit angiogenesis and promote apoptosis. The binding of this compound to CD36 can lead to the activation of caspase-8, initiating a downstream apoptotic cascade. This pathway ultimately results in the inhibition of endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis.
Experimental Protocols: In Vitro Efficacy Studies
A series of in vitro assays are essential to determine the direct effects of this compound on endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and appropriate cell line for these studies.
Endothelial Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of endothelial cells.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in complete endothelial cell growth medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Quantification: Assess cell proliferation using a standard method such as the MTT assay or a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control.
Endothelial Cell Migration Assay (Transwell Assay)
Objective: To assess the inhibitory effect of this compound on endothelial cell migration.
Protocol:
-
Chamber Preparation: Use a 24-well plate with transwell inserts (8 µm pore size). Coat the upper side of the insert membrane with a thin layer of Matrigel or another basement membrane extract.
-
Cell Seeding: Seed HUVECs (5 x 10⁴ cells) in the upper chamber in serum-free medium.
-
Chemoattractant and Treatment: In the lower chamber, add complete endothelial cell growth medium (containing a chemoattractant like VEGF) with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Analysis: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope.
Endothelial Cell Tube Formation Assay
Objective: To determine the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Plate Coating: Coat a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Seed HUVECs (1-1.5 x 10⁴ cells per well) on top of the gel in medium containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate for 4-12 hours at 37°C.
-
Visualization and Quantification: Visualize the tube network using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and covered area using image analysis software.
Endothelial Cell Apoptosis Assay
Objective: To confirm that this compound induces apoptosis in endothelial cells.
Protocol:
-
Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for 24 hours.
-
Apoptosis Detection: Use a commercial apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
Caspase Activity: To further confirm the mechanism, a caspase-3/7 activity assay can be performed.
Data Presentation: In Vitro Studies
Quantitative data from the in vitro experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| This compound Concentration | Mean Proliferation Inhibition (%) | Standard Deviation | p-value |
| Vehicle Control | 0 | ± X.X | - |
| 0.1 nM | X.X | ± X.X | <0.05 |
| 1 nM | X.X | ± X.X | <0.01 |
| 10 nM | X.X | ± X.X | <0.001 |
| 100 nM | X.X | ± X.X | <0.001 |
Table 2: Effect of this compound on Endothelial Cell Migration
| This compound Concentration | Mean Migrated Cells per Field | Standard Deviation | p-value |
| Vehicle Control | X.X | ± X.X | - |
| 0.1 nM | X.X | ± X.X | <0.05 |
| 1 nM | X.X | ± X.X | <0.01 |
| 10 nM | X.X | ± X.X | <0.001 |
| 100 nM | X.X | ± X.X | <0.001 |
Table 3: Effect of this compound on Endothelial Cell Tube Formation
| This compound Concentration | Mean Total Tube Length (µm) | Standard Deviation | p-value |
| Vehicle Control | X.X | ± X.X | - |
| 0.1 nM | X.X | ± X.X | <0.05 |
| 1 nM | X.X | ± X.X | <0.01 |
| 10 nM | X.X | ± X.X | <0.001 |
| 100 nM | X.X | ± X.X | <0.001 |
Table 4: Effect of this compound on Endothelial Cell Apoptosis
| This compound Concentration | Mean Percentage of Apoptotic Cells | Standard Deviation | p-value |
| Vehicle Control | X.X | ± X.X | - |
| 10 nM | X.X | ± X.X | <0.01 |
| 50 nM | X.X | ± X.X | <0.001 |
| 100 nM | X.X | ± X.X | <0.001 |
Experimental Protocols: In Vivo Efficacy Studies
In vivo studies are critical to evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a physiological context. Mouse models are commonly employed for these studies.
Tumor Xenograft Model
Objective: To assess the effect of this compound on tumor growth in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suitable cancer cell line (e.g., human malignant astrocytoma, ovarian cancer cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 100 mg/kg, intraperitoneally or subcutaneously, daily) or a vehicle control to the respective groups.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Compare tumor growth curves between the treatment and control groups. Weigh the excised tumors.
Analysis of Angiogenesis in Tumors
Objective: To quantify the anti-angiogenic effect of this compound within the tumor microenvironment.
Protocol:
-
Tissue Processing: After tumor excision, fix the tumors in formalin and embed them in paraffin.
-
Immunohistochemistry (IHC): Section the paraffin-embedded tumors and perform IHC staining for an endothelial cell marker, such as CD31.
-
Microvessel Density (MVD) Quantification: Scan the stained slides and quantify the MVD by counting the number of CD31-positive vessels in several high-power fields.
-
Apoptosis in Endothelial Cells: To further investigate the mechanism, co-staining for CD31 and an apoptosis marker (e.g., cleaved caspase-3) can be performed to quantify apoptosis specifically in tumor-associated endothelial cells.
Data Presentation: In Vivo Studies
Table 5: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Standard Deviation | p-value | Mean Final Tumor Weight (g) | Standard Deviation | p-value |
| Vehicle Control | X.X | ± X.X | - | X.X | ± X.X | - |
| This compound | X.X | ± X.X | <0.001 | X.X | ± X.X | <0.001 |
Table 6: Effect of this compound on Tumor Angiogenesis (Microvessel Density)
| Treatment Group | Mean Microvessel Density (vessels/mm²) | Standard Deviation | p-value |
| Vehicle Control | X.X | ± X.X | - |
| This compound | X.X | ± X.X | <0.001 |
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for evaluating the anti-angiogenic and anti-tumor efficacy of this compound. The combination of in vitro and in vivo studies will allow for a thorough characterization of its mechanism of action and its potential as a therapeutic agent. The structured presentation of quantitative data will facilitate clear interpretation and comparison of results, guiding further drug development efforts.
References
Application of Abt-510 in Glioma Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-510, a synthetic peptidomimetic of thrombospondin-1 (TSP-1), has emerged as a significant agent in the investigation of anti-angiogenic therapies for glioma, the most common and aggressive form of primary brain tumor. This document provides detailed application notes and protocols for the use of this compound in preclinical glioma research models, based on published literature. This compound functions by mimicking the anti-angiogenic activity of TSP-1, primarily by inducing apoptosis in endothelial cells, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth and survival.
Mechanism of Action in Glioma
This compound exerts its anti-tumor effects in glioma models predominantly through an anti-angiogenic mechanism. It selectively targets brain microvascular endothelial cells (MvECs), inducing programmed cell death (apoptosis) and thereby disrupting the tumor's blood supply. This process is mediated through the CD36 receptor on endothelial cells, leading to the activation of a caspase-8-dependent apoptotic pathway.[1][2] This targeted action on the tumor vasculature, rather than the glioma cells directly, makes it a compelling candidate for anti-angiogenic therapy in these highly vascularized tumors.[2]
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound in glioma models.
Table 1: In Vivo Efficacy of this compound in Orthotopic Glioma Models
| Model Type | Glioma Cell Line | Treatment Regimen | Key Findings | Reference |
| Human Xenograft (athymic nude mice) | Malignant Astrocytoma | Daily administration until euthanasia (days 7-19) | Significantly inhibited tumor growth; Significantly lower microvessel density; 3-fold higher number of apoptotic MvECs. | [1] |
| Syngeneic (intracerebral) | Malignant Glioma | Daily administration | Similar results to the xenograft model, showing inhibition of tumor growth and reduced vascularity. | [1] |
Table 2: In Vitro Effects of this compound on Brain Microvascular Endothelial Cells (MvECs)
| Assay | Cell Type | Treatment Condition | Key Findings | Reference |
| Apoptosis Assay | Primary Human Brain MvECs | Dose- and time-dependent treatment | Induction of apoptosis through a caspase-8-dependent mechanism. | |
| Tubular Morphogenesis Assay | Primary Human Brain MvECs in collagen gels | Dose-dependent treatment | Inhibition of tubular morphogenesis in a caspase-8 dependent manner, requiring the CD36 receptor. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in glioma models.
Experimental Protocols
In Vitro Assays
1. Endothelial Cell Apoptosis Assay (TUNEL Assay)
-
Objective: To quantify apoptosis in brain microvascular endothelial cells (MvECs) following this compound treatment.
-
Materials:
-
Primary human brain MvECs
-
Cell culture medium (e.g., EGM-2)
-
This compound (dissolved in a suitable vehicle, e.g., sterile water or PBS)
-
TUNEL assay kit
-
Fluorescence microscope
-
-
Protocol:
-
Seed MvECs in chamber slides or 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for different time points (e.g., 12, 24, 48 hours). Include a vehicle-only control.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Follow the manufacturer's protocol for the TUNEL assay to label apoptotic cells.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells relative to the total number of cells.
-
2. Caspase-8 Activity Assay
-
Objective: To measure the activity of caspase-8, a key mediator in the this compound induced apoptotic pathway.
-
Materials:
-
MvECs
-
This compound
-
Caspase-8 colorimetric or fluorometric assay kit
-
Plate reader
-
-
Protocol:
-
Culture and treat MvECs with this compound as described in the apoptosis assay protocol.
-
Lyse the cells according to the assay kit's instructions.
-
Add the caspase-8 substrate to the cell lysates.
-
Incubate as recommended by the manufacturer to allow for substrate cleavage.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the fold-change in caspase-8 activity in treated cells compared to control cells.
-
3. Tubular Morphogenesis (Tube Formation) Assay
-
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Materials:
-
MvECs
-
Matrigel or similar basement membrane extract
-
This compound
-
Microscope with imaging software
-
-
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Seed MvECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubate for 4-18 hours to allow for tube formation.
-
Capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging analysis software.
-
In Vivo Glioma Model
1. Orthotopic Glioma Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant brain tumor model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human glioma cell line (e.g., U87MG, U251) or a syngeneic murine glioma cell line (e.g., GL261) for immunocompetent mice.
-
Stereotactic apparatus for intracranial injection
-
This compound
-
Bioluminescence or MRI imaging system for tumor monitoring
-
-
Protocol:
-
Culture the chosen glioma cell line.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject a specific number of glioma cells (e.g., 1 x 10^5 to 5 x 10^5 cells in 2-5 µL of sterile PBS) into the desired brain region (e.g., striatum).
-
Allow the tumors to establish for a set period (e.g., 7 days).
-
Initiate treatment with this compound. A reported effective regimen is daily subcutaneous administration. Dosages from clinical trials in humans ranged from 20 mg to 200 mg per day, which can be scaled down for mice based on body weight.
-
Monitor tumor growth regularly using a non-invasive imaging modality.
-
At the end of the study (based on tumor burden or a predetermined time point), euthanize the mice and collect the brains for histological analysis.
-
2. Histological Analysis
-
Objective: To assess the impact of this compound on tumor microvessel density and endothelial cell apoptosis in vivo.
-
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessels)
-
TUNEL assay kit for tissue sections
-
Microscope
-
-
Protocol:
-
Perform immunohistochemistry on brain sections using an anti-CD31 antibody to stain blood vessels.
-
Quantify microvessel density by counting the number of stained vessels per high-power field in the tumor sections.
-
Perform a TUNEL assay on adjacent sections to identify apoptotic cells.
-
Co-stain with an endothelial cell marker (e.g., CD31) to specifically identify apoptotic endothelial cells.
-
Quantify the number of TUNEL-positive endothelial cells within the tumor.
-
Conclusion
This compound demonstrates significant potential as an anti-angiogenic agent for the treatment of glioma. The protocols outlined in this document provide a framework for researchers to investigate its efficacy and mechanism of action in preclinical models. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data. Further research focusing on optimizing dosage, exploring combination therapies, and identifying biomarkers of response will be essential for the clinical translation of this compound for glioma patients.
References
Application Notes and Protocols for Measuring Tumor Vascularity Following Abt-510 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-510 is a synthetic peptide analog of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1] By mimicking the anti-angiogenic domain of TSP-1, this compound induces apoptosis in activated endothelial cells and inhibits tumor growth, making it a subject of interest in oncology research.[1][2] Accurate and robust methods for quantifying changes in tumor vascularity are crucial for evaluating the efficacy of anti-angiogenic agents like this compound in both preclinical and clinical settings.
These application notes provide detailed protocols for two widely used techniques to measure tumor vascularity: Immunohistochemistry (IHC) for Microvessel Density (MVD) analysis and Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI).
This compound Signaling Pathway
This compound exerts its anti-angiogenic effects primarily through the CD36 receptor on endothelial cells. Binding of this compound to CD36 initiates a signaling cascade that leads to the upregulation of Fas ligand (FasL).[1] This, in turn, activates the Fas receptor, triggering a caspase-dependent apoptotic pathway, ultimately leading to endothelial cell death and a reduction in tumor vascularity.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming ABT-510 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-angiogenic agent ABT-510. The information is designed to help address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this therapeutic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic nonapeptide that mimics the anti-angiogenic activity of thrombospondin-1 (TSP-1)[1][2]. It functions by inhibiting angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis[1][3]. This compound has been shown to induce apoptosis in endothelial cells and some tumor cells, and it can inhibit signaling through various pro-angiogenic growth factor pathways, including those activated by VEGF and bFGF[1]. Its mechanism involves binding to the CD36 receptor on microvascular endothelial cells, which triggers a caspase-8-dependent apoptotic cascade.
Q2: My cancer cell line is not responding to this compound treatment in vitro. Does this indicate resistance?
A2: Not necessarily. The primary targets of this compound are endothelial cells, not all tumor cells directly. Therefore, a lack of direct cytotoxicity to your cancer cell line in a standard 2D culture may not be indicative of clinical resistance. The anti-tumor effect of this compound in vivo is largely mediated by its inhibition of tumor neovascularization. To properly assess the efficacy of this compound, it is recommended to use co-culture models with endothelial cells or in vivo models where angiogenesis is a factor.
Q3: What are the common molecular pathways implicated in resistance to anti-angiogenic therapies like this compound?
A3: While specific data on acquired resistance to this compound is limited, resistance to anti-angiogenic therapies, in general, can arise through several mechanisms. These often involve the activation of alternative pro-angiogenic signaling pathways to compensate for the inhibition of the primary target. Key pathways include:
-
Fibroblast Growth Factor (FGF) signaling: Upregulation of FGFs and their receptors (FGFRs) can promote angiogenesis independently of the VEGF pathway.
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α) activation: Increased tumor hypoxia resulting from anti-angiogenic treatment can stabilize HIF-1α, which in turn upregulates a host of pro-angiogenic and survival genes.
-
Increased pericyte coverage: Pericytes can protect endothelial cells from apoptosis and reduce their dependence on specific angiogenic signals.
-
Upregulation of other pro-angiogenic factors: This can include factors like Platelet-Derived Growth Factor (PDGF), angiopoietins, and inflammatory cytokines.
-
Increased tumor cell invasion and metastasis: Some tumors adapt to anti-angiogenic therapy by becoming more invasive and less dependent on angiogenesis for growth and spread.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical and clinical studies suggest that combining this compound with conventional chemotherapy may be a more effective strategy than its use as a monotherapy. The rationale is that this compound can "normalize" the tumor vasculature, making it more efficient for the delivery of cytotoxic drugs to the tumor. This can lead to enhanced tumor cell killing and potentially overcome resistance.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in a Long-Term In Vivo Study
Possible Cause 1: Acquired Resistance through Upregulation of Alternative Angiogenic Pathways.
-
Troubleshooting Steps:
-
Assess Gene and Protein Expression: At the endpoint of your study, harvest tumor tissue from both responsive and non-responsive (or relapsed) animals. Perform qPCR, western blotting, or immunohistochemistry to analyze the expression of key molecules in alternative angiogenic pathways, such as FGF2, FGFR1, PDGF, and their downstream effectors (e.g., p-ERK, p-AKT).
-
Evaluate Tumor Hypoxia: Stain tumor sections for hypoxia markers like pimonidazole or HIF-1α to determine if non-responsive tumors exhibit increased hypoxia, which can be a driver of resistance.
-
Combination Therapy: In a follow-up study, consider combining this compound with an inhibitor of the identified escape pathway (e.g., an FGFR inhibitor if FGF2 is upregulated).
-
Possible Cause 2: Alterations in the Tumor Microenvironment.
-
Troubleshooting Steps:
-
Analyze Immune Cell Infiltration: Use flow cytometry or immunohistochemistry to characterize the immune cell infiltrate in resistant tumors. A shift towards an immunosuppressive microenvironment (e.g., increased regulatory T cells or myeloid-derived suppressor cells) can contribute to treatment failure.
-
Assess Pericyte Coverage: Stain tumor sections for pericyte markers (e.g., NG2, PDGFRβ) and endothelial markers (e.g., CD31) to quantify pericyte association with blood vessels. Increased pericyte coverage can confer resistance.
-
Matrix Metalloproteinase (MMP) Activity: Perform zymography on tumor lysates to assess the activity of MMPs, such as MMP-2 and MMP-9, which can remodel the extracellular matrix and influence angiogenesis and invasion.
-
Issue 2: Inconsistent Results in In Vitro Angiogenesis Assays (e.g., Tube Formation Assay)
Possible Cause 1: Suboptimal Endothelial Cell Health or Density.
-
Troubleshooting Steps:
-
Cell Viability Check: Ensure endothelial cells are healthy and have high viability before seeding. Use cells at a low passage number.
-
Optimize Seeding Density: Perform a titration experiment to determine the optimal seeding density of endothelial cells for robust tube formation in your specific assay setup. Too few or too many cells can lead to inconsistent results.
-
Possible Cause 2: Variability in Matrigel or other Extracellular Matrix Preparations.
-
Troubleshooting Steps:
-
Consistent Lot Usage: Use the same lot of Matrigel for all experiments within a study to minimize variability.
-
Proper Handling: Thaw Matrigel on ice overnight and keep it cold during handling to prevent premature polymerization. Ensure a uniform layer is created in each well.
-
Quantitative Data Summary
The following tables provide hypothetical but representative data that researchers might generate when investigating this compound resistance.
Table 1: In Vivo Efficacy of this compound Monotherapy and Combination Therapy in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| This compound (30 mg/kg/day) | 800 ± 150 | 46.7% |
| Chemotherapy Agent X | 750 ± 130 | 50.0% |
| This compound + Chemo Agent X | 300 ± 80 | 80.0% |
Table 2: Gene Expression Changes in this compound Resistant Tumors
| Gene | Fold Change in Resistant vs. Sensitive Tumors (qPCR) |
| FGF2 | 5.2 ± 1.1 |
| FGFR1 | 3.8 ± 0.8 |
| VEGF-A | 1.1 ± 0.3 |
| HIF-1α | 4.5 ± 0.9 |
| MMP-9 | 6.1 ± 1.5 |
Key Experimental Protocols
Protocol 1: Development of an this compound Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure.
-
Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound on a co-culture of your cancer cells and endothelial cells (e.g., HUVECs) using a cell viability assay.
-
Initial Exposure: Culture the cancer cells in the presence of this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cells).
-
Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., to IC20, IC30, and so on).
-
Maintenance: Continue to culture the cells in the presence of the highest tolerated dose of this compound to maintain the resistant phenotype.
-
Validation: Periodically assess the IC50 of the resistant cell line to this compound and compare it to the parental (sensitive) cell line to confirm the degree of resistance.
-
Cryopreservation: Freeze down vials of the resistant cells at various stages of development for future experiments.
Protocol 2: In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures and can be used to test the anti-angiogenic effects of this compound.
-
Coat Plates: Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Suspension: Harvest endothelial cells (e.g., HUVECs) and resuspend them in their basal medium containing the desired concentration of this compound or vehicle control.
-
Seeding: Seed 1.5 x 10^4 to 2.0 x 10^4 cells onto the surface of the Matrigel in each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Caption: Mechanisms of this compound action and potential resistance pathways.
Caption: Workflow for investigating this compound resistance.
References
Abt-510 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Abt-510. The information is intended to assist researchers in designing experiments, interpreting data, and addressing specific issues that may arise during their work with this thrombospondin-1 (TSP-1) mimetic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic nonapeptide analog of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Its primary on-target effect is to mimic the anti-angiogenic activity of TSP-1.[1][2] This is achieved by binding to the CD36 receptor on endothelial cells, which triggers a cascade of events leading to the inhibition of endothelial cell migration, proliferation, and the induction of apoptosis.[3][4] This ultimately disrupts the formation of new blood vessels that tumors rely on for growth and survival.
Q2: What are the potential off-target effects of this compound observed in experiments?
While classic off-target effects involving high-affinity binding to unintended receptors have not been extensively documented for this compound, experimental and clinical observations suggest the possibility of pleiotropic effects. These can be categorized as:
-
On-target effects in non-cancerous tissues: The anti-angiogenic mechanism of this compound is not specific to tumor vasculature. Inhibition of normal physiological angiogenesis could potentially lead to adverse effects.
-
CD36-independent signaling: There is evidence to suggest that some of this compound's pro-apoptotic effects may be independent of its interaction with the fatty acid translocase function of CD36, indicating alternative or additional signaling pathways.[5]
-
Interaction with other TSP-1 receptors: TSP-1, the parent molecule of this compound, is known to interact with a variety of cell surface receptors besides CD36, including CD47, low-density lipoprotein receptor-related protein 1 (LRP1), and various integrins. It is plausible that this compound may also interact with these receptors, leading to a broader range of biological activities.
Q3: What adverse events have been reported in clinical trials of this compound?
Clinical trials have reported several adverse events. While some are mild, others are more severe and appear to be mechanistically linked to the anti-angiogenic properties of the drug.
| Adverse Event Category | Specific Events | Severity |
| Common and Generally Mild | Injection site reactions (erythema, swelling), Fatigue (asthenia), Headache, Nausea, Vomiting, Diarrhea, Constipation | Grade 1-2 |
| Less Common and More Severe | Bleeding (intracranial, gastrointestinal, hemoptysis), Thrombotic events (deep vein thrombosis), Hypertension, Bone pain, Dyspnea | Grade 3-4 |
Data compiled from multiple clinical trial reports.
It is important to note that many of the severe adverse events, such as bleeding and thrombosis, are known class-effects of anti-angiogenic therapies.
Troubleshooting Guides
Issue 1: Unexpected Cell Death in Non-Endothelial Cells
Potential Cause: Your non-endothelial cell line may express CD36 or other potential this compound interacting receptors. This compound has been shown to induce apoptosis in some tumor cell lines, not just endothelial cells.
Troubleshooting Steps:
-
Confirm Receptor Expression:
-
Western Blot or Flow Cytometry: Check for the expression of CD36, CD47, and LRP1 in your cell line.
-
Immunohistochemistry: If working with tissue samples, assess the localization and expression levels of these receptors.
-
-
Investigate CD36-Dependence:
-
RNAi Knockdown: Use siRNA or shRNA to specifically knockdown CD36 expression in your cells. If this compound-induced apoptosis is reduced, it confirms a CD36-dependent mechanism.
-
Blocking Antibodies: Utilize a CD36-blocking antibody to see if it can rescue the cells from this compound-induced apoptosis.
-
-
Assess Apoptosis Pathway:
-
Caspase Activation Assays: Measure the activity of key caspases (e.g., Caspase-3, -8, -9) to determine the apoptotic pathway being activated. This compound has been shown to induce a caspase-8-dependent mechanism in some cells.
-
Issue 2: Discrepancy Between Anti-Angiogenic and Cytotoxic Potency
Potential Cause: this compound may have different potencies for its various biological activities. For instance, its ability to induce apoptosis may be uncoupled from its inhibition of endothelial cell migration or tube formation.
Troubleshooting Steps:
-
Dose-Response Curves: Generate comprehensive dose-response curves for multiple endpoints in the same cell system.
-
Cell Migration Assay (e.g., Boyden Chamber): To assess anti-migratory effects.
-
Tube Formation Assay (e.g., on Matrigel): To assess anti-angiogenic potential.
-
Apoptosis Assay (e.g., Annexin V/PI staining): To assess cytotoxic effects.
-
-
Quantitative Comparison: Determine the EC50 or IC50 values for each of these effects. A significant difference in these values may point towards distinct underlying mechanisms.
| Parameter | Typical Effective Concentration Range |
| Inhibition of Endothelial Cell Migration | Nanomolar (nM) range |
| Induction of Apoptosis in Endothelial Cells | Nanomolar (nM) to low Micromolar (µM) range |
| Inhibition of NO-stimulated cGMP flux | >1 µM |
Note: These values are approximate and can vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Investigating CD36-Dependent Apoptosis
Objective: To determine if the pro-apoptotic effect of this compound on a specific cell line is mediated by the CD36 receptor.
Methodology:
-
Cell Culture: Culture the target cells in appropriate media.
-
siRNA Transfection:
-
Transfect cells with a validated siRNA targeting CD36 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate for 48-72 hours to ensure efficient knockdown.
-
-
Confirmation of Knockdown:
-
Harvest a subset of cells and perform Western blotting or qPCR to confirm the reduction in CD36 expression.
-
-
This compound Treatment:
-
Treat both the CD36-knockdown and control cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 24-48 hours. Include a vehicle-only control.
-
-
Apoptosis Assessment:
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V positive) using flow cytometry.
-
-
Data Analysis: Compare the percentage of apoptosis in CD36-knockdown cells to control cells at each this compound concentration. A significant reduction in apoptosis in the knockdown cells indicates a CD36-dependent mechanism.
Protocol 2: Competitive Binding Assay to Assess Off-Target Interactions
Objective: To investigate if this compound can compete with a known ligand for binding to a potential off-target receptor (e.g., CD47).
Methodology:
-
Cell Line Selection: Use a cell line known to express the receptor of interest (e.g., a cell line with high CD47 expression).
-
Radiolabeled Ligand: Obtain a radiolabeled ligand known to bind specifically to the target receptor (e.g., a radiolabeled anti-CD47 antibody or a specific peptide).
-
Membrane Preparation: Prepare cell membrane fractions from the selected cell line.
-
Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Include a control with no competitor (total binding) and a control with a high concentration of a known unlabeled ligand for the receptor (non-specific binding).
-
-
Separation and Counting:
-
Separate the bound from free radioligand using a filtration method.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand. This will provide an indication of the binding affinity of this compound for the potential off-target receptor.
-
Visualizations
Caption: On-target signaling pathway of this compound in endothelial cells.
Caption: Workflow for troubleshooting CD36-dependent apoptosis.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Differential Effects of this compound and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1 Trial of this compound Concurrent With Standard Chemoradiation for Patients With Newly Diagnosed Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the In Vivo Stability of Abt-510
Welcome to the technical support center for Abt-510. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vivo stability of this compound, a peptide mimetic of thrombospondin-1 (TSP-1). Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Rapid clearance and short half-life of this compound in vivo. | This compound is a nine-amino acid peptide, making it susceptible to rapid renal filtration and clearance.[1] A study in dogs reported an elimination half-life of approximately 0.7 hours.[2] | Increase Molecular Weight: • PEGylation: Covalently attach polyethylene glycol (PEG) to the peptide. This increases hydrodynamic volume, reduces renal clearance, and can shield the peptide from proteolytic enzymes.[1][3] • Fusion to a Larger Protein: Create a recombinant fusion protein with a long-circulating protein like albumin or an Fc fragment. These strategies utilize the neonatal Fc receptor (FcRn) recycling pathway to extend half-life.[3] |
| Observed loss of efficacy inconsistent with initial in vitro activity. | The peptide is likely being degraded by proteases in the bloodstream or target tissue. Peptides are vulnerable to degradation by exopeptidases (at the N- and C-termini) and endopeptidases (within the peptide sequence). | Structural Modifications: • N- and C-terminal Modifications: Acetylate the N-terminus or amidate the C-terminus to block exopeptidase activity. • Amino Acid Substitution: Replace L-amino acids at potential cleavage sites with D-amino acids or other unnatural amino acids to make the peptide unrecognizable to proteases. • Cyclization: Synthesize a cyclic version of this compound to reduce conformational flexibility and mask cleavage sites. |
| Variability in experimental results between batches or studies. | Issues with formulation, solubility, or aggregation of this compound can lead to inconsistent bioavailability. | Optimize Formulation: • Use of Stabilizing Excipients: Incorporate sugars, polyols, or surfactants in the formulation to prevent aggregation. • pH Optimization: Ensure the formulation buffer is at a pH that confers maximal peptide stability. • Encapsulation: Use liposomes or polymeric nanoparticles to protect this compound from the in vivo environment and facilitate controlled release. |
| Injection site reactions or inflammation. | While often mild, injection site reactions have been reported in clinical trials of this compound. This could be due to the peptide itself, the formulation, or potential aggregation. | Refine Delivery Method: • Continuous Infusion: Consider using osmotic minipumps for continuous subcutaneous delivery to maintain steady-state concentrations and potentially reduce local irritation. • Formulation Review: Assess the components of your vehicle for potential irritants. A simple saline solution is often a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo half-life of this compound?
A1: Direct data on the in vivo half-life of this compound is limited. However, a preclinical study in dogs with naturally occurring cancers reported an elimination half-life of approximately 0.7 hours for this compound. This short half-life is characteristic of small peptides and underscores the need for stability-enhancing strategies.
Q2: What are the primary mechanisms of peptide degradation in vivo?
A2: Peptides like this compound are primarily degraded by proteases, which are enzymes that break peptide bonds. This can occur in the bloodstream, in organs like the liver and kidneys, and within target tissues. Additionally, small peptides are rapidly cleared from circulation via renal filtration.
Q3: How can I protect the N- and C-termini of this compound from degradation?
A3: The N- and C-termini of linear peptides are susceptible to degradation by aminopeptidases and carboxypeptidases, respectively. Common and effective strategies to protect these ends include:
-
N-terminal acetylation: Adding an acetyl group to the N-terminal amino group.
-
C-terminal amidation: Replacing the C-terminal carboxyl group with an amide group.
Q4: What is PEGylation and how can it improve the stability of this compound?
A4: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule. For a peptide like this compound, PEGylation can significantly improve its in vivo stability by:
-
Increasing its size: This reduces the rate of kidney filtration, thereby prolonging its circulation time.
-
Providing a protective shield: The PEG chain can sterically hinder proteases from accessing the peptide backbone.
-
Enhancing solubility: PEG is highly water-soluble and can improve the solubility of the peptide.
Q5: Are there alternatives to PEGylation for increasing the half-life of this compound?
A5: Yes, several other strategies can be employed to increase the molecular weight and extend the half-life of this compound:
-
Fatty Acid Acylation: Attaching a long-chain fatty acid to the peptide can promote binding to serum albumin. This complex is too large for renal filtration and utilizes the long half-life of albumin to remain in circulation.
-
Fusion to Albumin or Fc Fragments: Genetically or chemically fusing this compound to albumin or the Fc portion of an antibody can dramatically extend its half-life.
Q6: Can changing the amino acid sequence of this compound improve its stability without affecting its activity?
A6: Yes, this is a common strategy. Replacing natural L-amino acids at sites vulnerable to proteolytic cleavage with D-amino acids or other non-natural amino acids can significantly increase resistance to degradation. However, it is crucial to perform in vitro and in vivo testing to ensure that these modifications do not compromise the peptide's binding affinity and biological activity.
Experimental Protocols
Protocol 1: N-Terminal Acetylation of this compound
Objective: To protect the N-terminus of this compound from degradation by aminopeptidases.
Materials:
-
Solid-phase peptide synthesis (SPPS) resin with the C-terminal amino acid of this compound attached.
-
Standard Fmoc-amino acids for the this compound sequence.
-
Acetic anhydride.
-
Diisopropylethylamine (DIPEA).
-
Dimethylformamide (DMF).
-
Trifluoroacetic acid (TFA) cleavage cocktail.
Methodology:
-
Synthesize the full this compound peptide sequence on the SPPS resin using standard Fmoc chemistry.
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DMF.
-
Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Add the acetylation solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Perform a Kaiser test to confirm the complete acetylation of the N-terminal amine.
-
Cleave the acetylated peptide from the resin and deprotect the side chains using a standard TFA cleavage cocktail.
-
Purify the N-acetylated this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: In Vivo Half-Life Determination
Objective: To determine the pharmacokinetic profile and elimination half-life of a modified this compound analog.
Materials:
-
Test animals (e.g., mice or rats).
-
Modified this compound analog.
-
Sterile vehicle for injection (e.g., saline).
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
ELISA or LC-MS/MS assay for quantification of the this compound analog in plasma.
Methodology:
-
Administer a single intravenous (IV) bolus dose of the modified this compound analog to a cohort of test animals.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the this compound analog in each plasma sample using a validated ELISA or LC-MS/MS method.
-
Plot the plasma concentration versus time data on a semi-logarithmic scale.
-
Perform a non-compartmental or compartmental pharmacokinetic analysis to calculate key parameters, including the elimination half-life (t½).
Visualizations
Caption: Workflow for developing a stable this compound analog.
Caption: this compound degradation and stability strategies.
References
- 1. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 2. Preclinical evaluation of antiangiogenic thrombospondin-1 peptide mimetics, ABT-526 and this compound, in companion dogs with naturally occurring cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]
addressing inconsistencies in Abt-510 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Abt-510.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic peptide that mimics the anti-angiogenic properties of thrombospondin-1 (TSP-1).[1][2] It functions by inhibiting the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis.[1][2][3] this compound has been shown to block the activity of several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8). Its mechanism involves inducing apoptosis (programmed cell death) in microvascular endothelial cells, partly through a caspase-8-dependent pathway and interaction with the CD36 receptor.
Q2: Why am I observing minimal or no cytotoxic effect of this compound on my cancer cells in a monoculture experiment?
This is an expected result. This compound's primary therapeutic action is not direct cytotoxicity against tumor cells but rather the inhibition of angiogenesis. Anti-angiogenic agents work by cutting off the tumor's blood supply, thereby starving it of essential oxygen and nutrients. Therefore, in a standard monoculture of cancer cells where angiogenesis is not a factor, this compound is not expected to have a significant anti-proliferative or cytotoxic effect. To observe the effects of this compound, co-culture systems with endothelial cells or in vivo models are necessary.
Q3: My in vivo tumor model shows initial response to this compound, but then the tumor resumes growth. What could be the cause?
This phenomenon is a known challenge with anti-angiogenic therapies and can be attributed to the development of resistance. Tumors can evade the effects of angiogenesis inhibitors through various mechanisms, including the activation of alternative pro-angiogenic signaling pathways that are not targeted by this compound (e.g., FGF, PlGF). Additionally, tumors may adapt to the hypoxic environment created by the lack of blood supply and become more invasive. It is also possible that the dosing regimen needs optimization for your specific tumor model.
Q4: What were the key outcomes of the clinical trials for this compound?
Troubleshooting Guides
Guide 1: Inconsistent Results in Endothelial Cell Tube Formation Assay
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Uneven coating of basement membrane extract (e.g., Matrigel).- Inconsistent cell seeding density.- Bubbles in the gel. | - Ensure the basement membrane extract is thawed on ice and pipetted carefully to create a uniform layer.- Use a calibrated pipette and mix the cell suspension thoroughly before seeding.- Visually inspect wells for bubbles before adding cells. |
| No tube formation in control wells. | - Endothelial cells are of poor quality (e.g., high passage number, stressed).- Suboptimal concentration of basement membrane extract.- Incubation time is too short. | - Use low-passage endothelial cells (e.g., HUVECs) and ensure they are healthy and actively proliferating before the assay.- Optimize the concentration of the basement membrane extract according to the manufacturer's instructions.- Extend the incubation period (typically 4-18 hours) and monitor tube formation at different time points. |
| No inhibition of tube formation with this compound. | - Incorrect concentration of this compound.- Inactive this compound due to improper storage or handling.- Cell type is not responsive to the TSP-1 mimetic pathway. | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific endothelial cells.- Store this compound according to the manufacturer's instructions and prepare fresh solutions for each experiment.- Confirm that your endothelial cells express the CD36 receptor, which is important for this compound's mechanism. |
Guide 2: Lack of Efficacy in an In Vivo Xenograft Model
| Observed Problem | Potential Cause | Recommended Solution |
| No significant difference in tumor growth between control and this compound treated groups. | - Suboptimal dosing or administration schedule.- The tumor model is inherently resistant to anti-angiogenic therapy.- High variability in tumor growth rates. | - Review literature for effective dosing regimens in similar models. Consider continuous delivery via osmotic pumps to maintain stable plasma concentrations.- Choose a tumor model known to be highly vascularized and sensitive to angiogenesis inhibition.- Increase the number of animals per group to achieve sufficient statistical power. Monitor animal health and tumor size closely. |
| Toxicity observed in the treated group. | - Although this compound is generally well-tolerated, high doses or specific animal models might show adverse effects.- Formulation or vehicle-related toxicity. | - Reduce the dose of this compound. Phase I clinical trials in humans noted mild side effects like injection site reactions and fatigue.- Run a vehicle-only control group to rule out toxicity from the delivery solution. |
Data Presentation
Table 1: Summary of this compound Phase I Clinical Trial Data
| Study Focus | Patient Population | Dosing Regimens | Key Findings | Adverse Events |
| Dose-escalation and safety | Advanced cancer | 20, 50, 100 mg once daily; 10, 25, 50 mg twice daily | - Pharmacokinetic targets achieved at all doses.- 42% of patients had stable disease for ≥3 months.- One partial response observed. | - Mostly grade 1 or 2.- Most frequent: injection site reactions, asthenia, headache, nausea. |
| Concurrent with chemoradiation | Newly diagnosed glioblastoma | 20, 50, 100, 200 mg/day | - No dose-limiting toxicities observed.- Maximum tolerated dose not defined. | - Most events were mild.- Primarily injection site reactions and fatigue. |
Table 2: Summary of this compound Phase II Clinical Trial Data
| Study Focus | Patient Population | Dosing Regimen | Primary Endpoint | Key Efficacy Results | Conclusion |
| Metastatic Melanoma | Stage IV melanoma | 100 mg twice daily | 18-week treatment failure rate | - Only 3 out of 20 patients were progression-free at 18 weeks. | - Did not demonstrate definite clinical efficacy. |
| Advanced Renal Cell Carcinoma | Previously untreated advanced RCC | 10 mg twice daily and 100 mg twice daily | Progression-free survival (PFS) | - Median PFS: 4.2 months (10mg), 3.3 months (100mg).- Objective response rate: 4% (10mg). | - Little evidence of clinical activity as a single agent. |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This protocol provides a general framework for assessing the anti-angiogenic potential of this compound in vitro.
1. Materials:
-
Basement membrane extract (e.g., Matrigel)
-
Human Umbilical Vein Endothelial Cells (HUVECs), low passage
-
Endothelial cell growth medium
-
This compound
-
96-well cell culture plate
-
Calcein AM (for visualization)
2. Procedure:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for 15 minutes.
-
Pipette 50 µL of the thawed basement membrane extract into each well of the chilled 96-well plate. Be careful to avoid introducing bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
While the gel is solidifying, harvest HUVECs and prepare a single-cell suspension in endothelial cell growth medium at a concentration of 2-4 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell growth medium. Include a vehicle-only control.
-
Add 100 µL of the HUVEC suspension to each well containing the solidified gel.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize the tube formation using a fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
Visualizations
References
Technical Support Center: Optimizing ABT-510 Concentration for Endothelial Tube Formation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-510 in endothelial tube formation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inhibiting angiogenesis?
A1: this compound is a synthetic nonapeptide that acts as a mimetic of thrombospondin-1 (TSP-1), a naturally occurring inhibitor of angiogenesis.[1] Its primary mechanism of action is the induction of apoptosis (programmed cell death) in endothelial cells, which are the primary cells that form the lining of blood vessels.[2][3] this compound binds to the CD36 receptor on endothelial cells, initiating a signaling cascade that leads to the activation of caspases (specifically caspase-3 and caspase-8) and subsequent apoptosis.[2] Additionally, it can inhibit the signaling of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, by interfering with the VEGFR2 signaling pathway.[4]
Q2: What is a recommended starting concentration range for this compound in an endothelial tube formation assay?
A2: Based on in vitro studies, a good starting point for optimizing this compound concentration is in the low nanomolar (nM) range. Studies have shown that this compound can inhibit endothelial cell tube formation and induce apoptosis at concentrations between 0.5 nM and 100 nM. One study specifically noted that this compound is highly potent in tube formation assays. We recommend performing a dose-response experiment starting from 0.1 nM up to 100 nM to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How long should I incubate the endothelial cells with this compound?
A3: The incubation time for an endothelial tube formation assay is typically short, with tube formation visible within 2 to 12 hours. The peak of tube formation often occurs within this window, and prolonged incubation (over 18 hours) can lead to apoptosis and degradation of the tube network, even in control wells. The optimal timing should be determined empirically for your specific endothelial cell type. When testing an inhibitor like this compound, it is crucial to have a clear time point for analysis where the positive control shows robust tube formation.
Q4: What are the critical parameters to consider when setting up an endothelial tube formation assay?
A4: Several factors are critical for a successful and reproducible tube formation assay:
-
Basement Membrane Matrix: The quality, concentration, and even coating of the basement membrane extract (e.g., Matrigel® or Geltrex™) are crucial. Ensure the matrix is properly thawed and polymerized.
-
Endothelial Cell Health and Density: Use healthy, low-passage endothelial cells. The optimal seeding density is cell-type dependent and needs to be determined experimentally. Too few cells will not form a network, while too many will form a monolayer.
-
Media Composition: The type of basal media and the concentration of serum and growth factors can significantly impact tube formation. For inhibitor studies, it is common to use a low-serum medium to minimize confounding pro-angiogenic signals.
-
Incubation Time: As mentioned, the timing of the assay is critical and needs to be optimized.
Troubleshooting Guide
Below are common issues encountered during endothelial tube formation assays with this compound and suggested solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No tube formation in the positive control. | 1. Poor quality or improper handling of the basement membrane matrix. 2. Endothelial cells are unhealthy, at a high passage number, or were handled improperly. 3. Suboptimal cell seeding density (too low or too high). 4. Inappropriate media composition (e.g., lack of essential growth factors). | 1. Thaw the matrix on ice and ensure a uniform, bubble-free layer in the well. Allow for complete polymerization at 37°C. 2. Use low-passage cells and ensure high viability before seeding. 3. Perform a cell titration experiment to determine the optimal seeding density for your cell type. 4. Ensure the media contains the necessary supplements for your cells to form tubes. A positive control with a known pro-angiogenic factor like VEGF may be useful. |
| High variability between replicate wells. | 1. Uneven coating of the basement membrane matrix. 2. Inconsistent cell seeding number between wells. 3. Edge effects in the plate. | 1. Be meticulous when coating the wells to ensure a uniform layer of the matrix. 2. Ensure the cell suspension is homogenous before seeding each well. 3. Avoid using the outermost wells of the plate, or ensure they are properly humidified to minimize evaporation. |
| Inconsistent inhibition with this compound. | 1. Incorrect dilution of this compound. 2. Suboptimal incubation time for observing inhibition. 3. The pro-angiogenic stimulus in the assay is too strong, masking the inhibitory effect. | 1. Prepare fresh dilutions of this compound for each experiment and verify the calculations. 2. Perform a time-course experiment to identify the optimal endpoint for observing a clear inhibitory effect. 3. If using a pro-angiogenic factor to stimulate tube formation, consider reducing its concentration to a level where inhibition by this compound can be more readily observed. |
| Cells form clumps instead of tubes. | 1. Cell seeding density is too high. 2. The basement membrane matrix layer is too thin. | 1. Reduce the number of cells seeded per well. 2. Ensure a sufficient volume of the matrix is used to create a gel of adequate thickness. |
Experimental Protocols
Detailed Methodology for Endothelial Tube Formation Assay with this compound
This protocol provides a general framework. Optimization of cell number, matrix volume, and incubation times is recommended for each specific endothelial cell type.
Materials:
-
Endothelial cells (e.g., HUVECs, HMVECs)
-
Basement membrane matrix (e.g., Matrigel®, Geltrex™)
-
96-well tissue culture plate
-
Endothelial cell basal medium (EBM) with low serum (e.g., 2% FBS)
-
This compound stock solution
-
Positive control (e.g., VEGF)
-
Negative control (vehicle, e.g., DMSO or PBS)
-
Calcein AM (for fluorescent visualization, optional)
Procedure:
-
Preparation of the Basement Membrane Matrix:
-
Thaw the basement membrane matrix overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
On ice, add 50 µL of the thawed matrix to each well of the pre-chilled 96-well plate. Avoid introducing bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
-
Cell Preparation and Seeding:
-
Harvest endothelial cells and resuspend them in low-serum EBM to create a single-cell suspension.
-
Perform a cell count and adjust the concentration to the desired seeding density (e.g., 1-2 x 10^4 cells per well).
-
Prepare serial dilutions of this compound in the low-serum EBM. Also, prepare your positive and negative controls.
-
In separate tubes, mix the cell suspension with the different concentrations of this compound, the positive control, and the negative control.
-
Gently add 100 µL of the cell suspension mixture to each corresponding well of the matrix-coated plate.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.
-
Monitor tube formation periodically under a phase-contrast microscope.
-
(Optional) For fluorescent imaging, you can pre-label the cells with Calcein AM before seeding or add it to the wells 30 minutes before the end of the incubation.
-
Capture images of the tube network at the optimal time point.
-
-
Quantification:
-
Quantify the extent of tube formation using an appropriate image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Commonly measured parameters include total tube length, number of junctions, and number of loops.
-
Visualizations
This compound/TSP-1 Signaling Pathway in Endothelial Cells
Caption: Signaling pathway of this compound in endothelial cells.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study of this compound plus bevacizumab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD36 tango in cancer: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
Abt-510 Technical Support Center: Troubleshooting Solubility and Formulation
Welcome to the technical support center for Abt-510. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility and formulation challenges encountered during experimental work with this anti-angiogenic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic nonapeptide that mimics the anti-angiogenic activity of thrombospondin-1 (TSP-1).[1][2][3] Its primary mechanism of action involves binding to the CD36 receptor on endothelial cells.[2][4] This interaction initiates a signaling cascade that leads to the induction of apoptosis (programmed cell death) in these cells, ultimately inhibiting the formation of new blood vessels (angiogenesis). This process is believed to involve a caspase-8-dependent pathway.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is described as being soluble in water or saline. As a peptide, its solubility is influenced by its amino acid composition, which includes both hydrophobic and charged residues. The presence of arginine in its sequence suggests that its solubility will be pH-dependent.
Q3: I am observing precipitation of my this compound solution. What are the potential causes?
A3: Precipitation of peptide solutions like this compound can be attributed to several factors:
-
pH near the isoelectric point (pI): Peptides are least soluble at their pI, where the net charge is zero, leading to aggregation and precipitation.
-
High Concentration: Exceeding the solubility limit of this compound in a particular solvent will cause it to precipitate.
-
Temperature: Changes in temperature can affect solubility. While gentle warming can sometimes aid dissolution, excessive heat can cause degradation and aggregation.
-
Improper Solvent: While this compound is water-soluble, the presence of salts or other components in your buffer could reduce its solubility.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation and precipitation of peptides.
Q4: What are some common signs of this compound degradation?
A4: Degradation of this compound, a peptide, can manifest as:
-
Loss of biological activity.
-
Changes in physical appearance of the solution (e.g., discoloration, cloudiness).
-
Formation of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
-
Common chemical degradation pathways for peptides include oxidation (especially of methionine or cysteine residues, though not present in this compound's core sequence), deamidation (of asparagine or glutamine), and hydrolysis of the peptide backbone.
Troubleshooting Guides
Issue 1: Difficulty Dissolving Lyophilized this compound Powder
If you are encountering issues with dissolving lyophilized this compound powder, follow this troubleshooting workflow:
Caption: Workflow for dissolving lyophilized this compound.
Issue 2: Precipitation Observed in this compound Solution
If your this compound solution shows signs of precipitation upon storage or after dilution, consider the following steps:
Caption: Decision tree for addressing this compound precipitation.
Data and Formulation Tables
Table 1: Qualitative Solubility of this compound
| Solvent/System | Solubility | Reference |
| Water | Soluble | |
| Saline | Soluble | |
| DMSO | Soluble (used as a stock solvent) | |
| DMSO : Tween 80 : Saline (10:5:85) | Forms a clear solution for injection | |
| DMSO : PEG300 : Tween 80 : Saline (10:40:5:45) | Forms a clear solution for injection |
Table 2: Example Formulations for this compound
| Formulation Component | Purpose | Example Concentration (for non-clinical use) |
| This compound | Active Pharmaceutical Ingredient | Target concentration |
| DMSO | Co-solvent (for initial dissolution) | 10% |
| PEG300 | Co-solvent/Viscosity modifier | 40% (optional) |
| Tween 80 (Polysorbate 80) | Surfactant/Stabilizer | 5% |
| Saline (0.9% NaCl) | Vehicle/Tonicity agent | 45-85% |
This table provides an example formulation based on a published study for non-clinical use. Formulations for human use in clinical trials were based on aqueous solutions (water or saline) but specific excipients are not detailed in available literature.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Experiments
-
Equilibration: Allow the vial of lyophilized this compound and the desired sterile solvent (e.g., sterile water, PBS) to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Using a sterile syringe, slowly add the calculated volume of solvent to the vial to achieve the desired stock concentration. Direct the stream of solvent down the side of the vial.
-
Dissolution: Gently swirl the vial to dissolve the contents. Avoid vigorous shaking to prevent aggregation. If dissolution is slow, the vial can be gently agitated at room temperature for 15-30 minutes.
-
Visual Inspection: The final solution should be clear and free of visible particles.
-
Storage: For short-term storage, keep the reconstituted solution at 4°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo (Non-Clinical) Studies
This protocol is based on a formulation used in animal studies and should be adapted and optimized for specific experimental needs.
-
Stock Solution: Prepare a stock solution of this compound in 100% DMSO at a concentration that is 10 times the final desired concentration.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the other components. For the formulation without PEG300, mix Tween 80 and saline in a 5:85 ratio. For the formulation with PEG300, mix PEG300, Tween 80, and saline in a 40:5:45 ratio.
-
Final Formulation: Slowly add the this compound DMSO stock solution to the vehicle with gentle mixing to achieve the final desired concentration. Ensure the final solution is clear.
-
Use: Use the freshly prepared formulation for administration.
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling pathway leading to apoptosis.
Caption: General workflow for this compound formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 1 Trial of this compound Concurrent With Standard Chemoradiation for Patients With Newly Diagnosed Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing antiangiogenic peptide drugs for angiogenesis-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II study of this compound (thrombospondin-1 analog) for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Injection Site Reactions with Abt-510 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing injection site reactions (ISRs) associated with the subcutaneous administration of Abt-510 in animal studies. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic nonapeptide that mimics the anti-angiogenic activity of thrombospondin-1 (TSP-1).[1][2] It works by inhibiting the formation of new blood vessels (angiogenesis), a critical process in tumor growth and inflammatory diseases.[2][3] this compound has been shown to block the action of several pro-angiogenic growth factors, including VEGF, bFGF, HGF, and IL-8.[1] Its mechanism involves inducing apoptosis (programmed cell death) in endothelial cells, which is mediated through the CD36 receptor and a caspase-8-dependent pathway.
Q2: What are the common signs of an injection site reaction (ISR) with this compound?
A2: While specific data on ISRs in animal studies with this compound is limited, clinical trials in humans have reported injection site reactions such as erythema (redness) and edema (swelling) as frequent adverse events. In animal studies, researchers should monitor for signs of local inflammation including swelling, redness, and pain at the injection site.
Q3: Are injection site reactions with this compound dose-dependent?
A3: In a phase 1 clinical trial, injection site reactions were not found to be dose-related. However, one study noted that reactions in a high-dose group were likely due to the volume of administration rather than an inflammatory reaction to this compound itself. Therefore, both the concentration of this compound and the injection volume should be considered as potential contributing factors.
Q4: How can I minimize the risk of injection site reactions when administering this compound?
A4: To minimize ISRs, it is crucial to optimize the formulation and administration technique. This includes ensuring the pH of the this compound solution is close to physiological levels (7.2-7.4) and using an isotonic vehicle. Additionally, adhering to best practices for subcutaneous injections, such as using appropriate injection volumes for the animal model, rotating injection sites for repeated dosing, and administering the injection slowly, can significantly reduce the incidence and severity of local reactions.
Q5: What should I do if I observe a severe injection site reaction?
A5: If a severe reaction such as ulceration or necrosis is observed, it is critical to consult with a veterinarian immediately. Document all findings, including the date, time, animal identification, substance administered, and a detailed description of the reaction. It may be necessary to re-evaluate the formulation, including the vehicle, pH, and concentration of this compound, or consider an alternative route of administration.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Mild to Moderate Swelling and Redness at the Injection Site | - Irritating formulation (e.g., non-physiological pH, high osmolality). - High injection volume for the specific site. - Rapid injection rate causing tissue trauma. | - Formulation Review: Ensure the this compound solution is formulated with a pH between 7.2 and 7.4 and is isotonic. - Optimize Injection Parameters: Reduce the injection volume per site. Consider splitting larger doses into multiple, smaller injections at different sites. Inject the solution slowly and steadily. - Rotate Injection Sites: For studies involving repeated dosing, alternate the injection sites to allow for tissue recovery. |
| Animal Exhibits Signs of Pain (e.g., vocalization, licking/biting the site) | - The formulation may be causing local irritation. - Improper injection technique leading to muscle or nerve irritation. | - Cold Compress: Apply a cold compress to the site to reduce pain and inflammation. - Refine Technique: Ensure the use of a new, sterile needle of an appropriate gauge for each animal. For subcutaneous injections, use the "tented" skin method to ensure correct placement. - Analgesics: Consult with a veterinarian about the potential use of appropriate analgesics. |
| Ulceration or Necrosis at the Injection Site | - The formulation is too concentrated or caustic. - Accidental intracutaneous or intradermal injection instead of subcutaneous. - Contamination of the injectate or injection site. | - Immediate Veterinary Consultation: This is a severe reaction that requires immediate veterinary assessment and care. - Substance Re-evaluation: The formulation may need significant modification, such as a change in vehicle, pH adjustment, or a reduction in concentration. - Alternative Administration Route: Consider if an alternative route of administration, such as intraperitoneal injection (which has been used for this compound in mice), is feasible for the study. |
Experimental Protocols
Protocol for Assessment and Scoring of Injection Site Reactions
Objective: To systematically evaluate and quantify the local tolerance of subcutaneously administered this compound in a relevant animal model.
Materials:
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Appropriate animal model (e.g., mice, rats)
-
Calipers
-
Scoring sheet
-
Sterile syringes and needles of an appropriate gauge
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for a minimum of 7 days before the start of the experiment.
-
Dosing and Administration:
-
Administer the this compound solution or vehicle control subcutaneously.
-
Record the dose, concentration, and volume administered to each animal.
-
For repeated dosing studies, rotate the injection sites.
-
-
Observation and Scoring:
-
Observe the animals at predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection).
-
Score the injection site for erythema (redness) and edema (swelling) using a standardized scoring system (see table below).
-
Use calipers to measure the diameter of any swelling.
-
-
Gross Pathology and Histopathology:
-
At the end of the observation period, euthanize the animals.
-
Perform a gross examination of the injection site and surrounding tissues, noting any signs of hemorrhage, discoloration, or necrosis.
-
Collect the injection site and surrounding tissue for histopathological analysis to assess the extent of inflammation, cellular infiltration, and tissue damage.
-
Injection Site Reaction Scoring System
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | None | None |
| 1 | Slight | Slight |
| 2 | Moderate | Moderate |
| 3 | Severe | Severe |
Table adapted from general toxicology guidelines.
Visualizations
Caption: this compound signaling pathway in endothelial cells.
Caption: Workflow for managing injection site reactions.
References
Technical Support Center: Minimizing Variability in Abt-510 Preclinical Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in preclinical experiments involving the anti-angiogenic peptide, Abt-510.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic nonapeptide that mimics the anti-angiogenic activity of thrombospondin-1 (TSP-1).[1][2] It functions by inhibiting the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis.[1][3] this compound blocks the action of several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8).[1] Its mechanism involves inducing apoptosis (programmed cell death) in endothelial cells, which line the blood vessels. This process is mediated, at least in part, through the CD36 receptor and the activation of caspase-8.
Q2: What are the common sources of variability in preclinical studies with this compound?
A2: Variability in preclinical studies with peptide therapeutics like this compound can arise from several factors:
-
Peptide Stability and Handling: Peptides are susceptible to degradation. Improper storage, handling, and formulation can lead to reduced potency and inconsistent results.
-
In Vitro Assay Conditions: Factors such as cell line passage number, serum concentration, and the quality of extracellular matrix preparations can significantly impact the outcome of angiogenesis assays.
-
In Vivo Model Systems: The choice of animal model, tumor implantation site, and the host's immune status can all influence tumor growth rates and the response to anti-angiogenic therapy.
-
Drug Administration: Inconsistent dosing, route of administration, and formulation can lead to variable drug exposure and efficacy.
-
Tumor Microenvironment: The complex and heterogeneous nature of the tumor microenvironment can lead to differential responses to anti-angiogenic agents.
Q3: How should this compound be stored and handled?
A3: As a peptide, this compound is prone to degradation. It is crucial to follow the manufacturer's instructions for storage, which typically involve storing it at low temperatures (e.g., -20°C or -80°C) in a desiccated environment. Reconstituted solutions should be prepared fresh for each experiment and kept on ice to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in endothelial cell tube formation assay results.
-
Question: We are observing inconsistent tube formation inhibition with this compound in our endothelial cell tube formation assays. What could be the cause?
-
Answer:
-
Cell Health and Passage Number: Ensure you are using endothelial cells (e.g., HUVECs) at a low passage number. High passage numbers can lead to phenotypic changes and altered responses.
-
Matrix Quality: The quality and thickness of the basement membrane extract (e.g., Matrigel) are critical. Use a consistent lot and ensure a uniform layer in each well.
-
Cell Seeding Density: Inconsistent cell numbers will lead to variable tube formation. Optimize and maintain a consistent seeding density.
-
This compound Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
-
Issue 2: Lack of dose-dependent apoptosis in endothelial cells.
-
Question: Our apoptosis assays are not showing a clear dose-response to this compound. Why might this be?
-
Answer:
-
Assay Sensitivity: The chosen apoptosis assay (e.g., TUNEL, caspase activity) may not be sensitive enough to detect subtle changes. Consider using multiple assays to confirm your findings.
-
Time Course: The time point for measuring apoptosis is crucial. Perform a time-course experiment to identify the optimal incubation time with this compound.
-
Receptor Expression: The anti-angiogenic effects of this compound are partly mediated by the CD36 receptor. Confirm that your endothelial cell line expresses sufficient levels of CD36.
-
Peptide Integrity: Verify the integrity and concentration of your this compound stock solution.
-
In Vivo Experiments
Issue 3: Inconsistent tumor growth inhibition in xenograft models.
-
Question: We are seeing significant variability in tumor growth inhibition between mice treated with this compound. What are the potential reasons?
-
Answer:
-
Tumor Cell Implantation: Ensure a consistent number of viable tumor cells are injected into the same anatomical location for each animal.
-
Animal Homogeneity: Use animals of the same age, sex, and genetic background to minimize biological variability.
-
Drug Formulation and Administration: Prepare the this compound formulation consistently and ensure accurate dosing for each animal. The route of administration (e.g., subcutaneous, intraperitoneal) should be consistent.
-
Tumor Measurement: Use a standardized and blinded method for tumor measurement to avoid observer bias.
-
Issue 4: Apparent resistance to this compound treatment over time.
-
Question: Initially, we see a response to this compound, but the tumors eventually start to grow again. What could explain this?
-
Answer:
-
Acquired Resistance: Tumors can develop resistance to anti-angiogenic therapies. This can be due to the upregulation of alternative pro-angiogenic pathways.
-
Tumor Hypoxia: Anti-angiogenic therapy can sometimes lead to increased hypoxia within the tumor, which can select for more aggressive and resistant cancer cells.
-
Vessel Co-option: Some tumors can acquire a blood supply by co-opting existing host vessels rather than forming new ones, making them less susceptible to anti-angiogenic agents.
-
Data Summary
Table 1: Summary of this compound Preclinical and Clinical Dosing
| Study Type | Model/Patient Population | Dose Range | Administration Route | Reference |
| Phase I Clinical Trial | Advanced Cancer Patients | 10 mg - 100 mg (once or twice daily) | Subcutaneous | |
| Phase I Clinical Trial | Newly Diagnosed Glioblastoma | 20 mg - 200 mg/day | Subcutaneous | |
| Preclinical (Dog) | Naturally Occurring Cancers | Not specified in abstract | Not specified | |
| Preclinical (Mouse) | Malignant Glioma | Daily administration until euthanasia | Not specified | |
| Preclinical (Mouse) | Ovarian Cancer | 100 mg/kg; i.p.; single daily for 90 days | Intraperitoneal | |
| Preclinical (Mouse) | Inflammatory Bowel Disease | 60 mg/kg; osmotic minipumps for s.c. | Subcutaneous |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
-
Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice overnight. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate media. Seed 1-2 x 10^4 cells per well onto the solidified matrix.
-
Treatment: Immediately add varying concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Analysis: Visualize and photograph the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Preparation: Harvest a human cancer cell line (e.g., U87MG for glioma) during its exponential growth phase. Wash the cells with sterile, serum-free medium or PBS and resuspend to a final concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Tumor Implantation: Anesthetize the mice and inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank.
-
Tumor Growth Monitoring: Monitor the animals for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment: Prepare the this compound formulation and administer it to the treatment group according to the desired dosing schedule and route (e.g., daily subcutaneous injection). The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: this compound signaling pathway leading to the inhibition of angiogenesis.
Caption: A typical experimental workflow for an in vivo xenograft study with this compound.
Caption: A decision tree for troubleshooting inconsistent results in this compound experiments.
References
- 1. This compound Peptide Synthesis [biosyn.com]
- 2. A phase 1 trial of 2 dose schedules of this compound, an antiangiogenic, thrombospondin-1-mimetic peptide, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | ABT510 | peptide mimetic drug of TSP-1 | TSP-1 mimetic | CAS 251579-55-2 | Buy ABT 510 from Supplier InvivoChem [invivochem.com]
potential for Abt-510 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for Abt-510 degradation in experimental setups. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide mimetic of thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis.[1][2][3] It is designed to block the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] this compound exerts its anti-angiogenic effects by inducing apoptosis (programmed cell death) in endothelial cells and inhibiting the action of several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).
Q2: What are the main concerns regarding the stability of this compound in experimental setups?
A2: As a peptide, this compound is susceptible to chemical and enzymatic degradation. The primary concern is hydrolysis of its amide bonds, which can be influenced by factors such as pH, temperature, and the presence of enzymes in the experimental medium (e.g., cell culture media or biological fluids). Peptides with free N-terminal amines and C-terminal carboxylic acids are particularly prone to degradation.
Q3: How should I store and handle this compound to minimize degradation?
A3: Proper storage and handling are critical for maintaining the integrity of this compound. Based on available information and general guidelines for peptides, the following practices are recommended:
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water or saline, as this compound acetate is water-soluble) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles. One vendor suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month when sealed and protected from moisture and light.
-
Working Solutions: Prepare fresh working solutions from stock solutions for each experiment. If a diluted solution needs to be stored temporarily, it should be kept at 2-8°C for no longer than 8 hours. Protect all solutions from light.
Q4: At what pH is this compound most stable?
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results.
Q: My in vitro/in vivo experiments with this compound are showing high variability or a lack of expected efficacy. Could this be due to degradation?
A: Yes, degradation of this compound is a likely cause for inconsistent or poor results. The active concentration of the peptide may be lower than intended due to instability in your experimental setup.
Troubleshooting Steps:
-
Review your solution preparation and storage procedures:
-
Are you preparing fresh working solutions for each experiment?
-
Are you minimizing the time the peptide is in aqueous solution at room temperature or 37°C?
-
Is your stock solution stored correctly and within its recommended shelf life?
-
-
Check the pH of your experimental media:
-
If the pH is neutral or basic (pH > 7), consider if it's possible to use a more acidic buffer system without affecting your experimental model.
-
-
Assess the purity of your this compound solution:
-
Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products. A shift in the retention time or the appearance of new peaks can indicate degradation.
-
Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
Q: I am analyzing my this compound sample and see unexpected peaks. What could be the cause?
A: The appearance of new peaks is a strong indicator of chemical modification or degradation.
Troubleshooting Steps:
-
Characterize the unknown peaks:
-
If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to determine if they correspond to expected hydrolysis products or other modifications.
-
-
Perform a forced degradation study:
-
Intentionally expose this compound to harsh conditions (e.g., acidic, basic, oxidative, high temperature) to generate degradation products. This can help in identifying the unknown peaks in your experimental samples.
-
-
Consult the supplier:
-
Contact the manufacturer of this compound to inquire about known degradation products or impurities.
-
Data on Factors Affecting Peptide Stability
| Factor | Effect on this compound Stability | Recommendations |
| pH | Highly influential. Hydrolysis of amide bonds is catalyzed by both acid and base, but is generally faster at neutral to basic pH. | Maintain solutions at a slightly acidic pH (e.g., pH 4-6) where possible. Avoid prolonged exposure to basic conditions. |
| Temperature | Increased temperature accelerates the rate of chemical degradation. | Store stock solutions at -20°C or -80°C. Prepare working solutions on ice and minimize time at room temperature or 37°C. |
| Enzymes | Proteases and peptidases present in cell culture media (especially with serum) or biological fluids can enzymatically degrade this compound. | Minimize incubation times. Consider using serum-free media or protease inhibitor cocktails if compatible with the experiment. |
| Light | Photodegradation can occur, especially for certain amino acid residues. | Protect solutions from light by using amber vials or wrapping containers in foil. Store in the dark. |
| Oxidation | Certain amino acid residues can be susceptible to oxidation, leading to loss of activity. | Prepare solutions in degassed buffers. Consider adding antioxidants if compatible with the experimental system. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to aggregation and degradation of peptides. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocol: Assessing this compound Stability in Aqueous Solutions
This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions using HPLC.
1. Materials:
-
This compound
-
High-purity water
-
Relevant buffers (e.g., phosphate-buffered saline at various pH values)
-
HPLC system with a C18 column
-
Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)
2. Procedure:
-
Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired final concentration in the test buffers (e.g., pH 5.0, 7.4, and 8.0).
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC.
-
Monitor the peak area of the intact this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks signifies the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
Visualizations
Caption: Simplified signaling pathway of this compound's anti-angiogenic action.
Caption: Experimental workflow for testing this compound stability.
Caption: Troubleshooting flowchart for diagnosing potential this compound degradation.
References
Technical Support Center: Optimizing Abt-510 Treatment Schedules for Maximum Efficacy
Welcome to the technical support center for Abt-510, a thrombospondin-1 (TSP-1) mimetic peptide with potent anti-angiogenic properties. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment schedules for optimal experimental efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during experiments with this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic nonapeptide that mimics the anti-angiogenic activity of thrombospondin-1 (TSP-1).[1][2] Its primary mechanism involves binding to the CD36 receptor on endothelial cells, which triggers a signaling cascade leading to apoptosis (programmed cell death).[3] This process is mediated by the upregulation of Fas Ligand (FasL) and the activation of caspase-8 and caspase-3. By inducing apoptosis in endothelial cells, this compound inhibits the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis.
Q2: We are not observing the expected anti-angiogenic effect of this compound in our in vitro experiments. What are some potential reasons for this?
A2: Several factors could contribute to a lack of efficacy in vitro. Consider the following troubleshooting steps:
-
Cell Type and CD36 Expression: The primary target of this compound is the CD36 receptor. Ensure that the endothelial cells (e.g., HUVECs, microvascular endothelial cells) or cancer cells you are using express sufficient levels of CD36. You can verify this by western blot, flow cytometry, or immunocytochemistry.
-
This compound Concentration: The effective concentration of this compound can vary between cell lines. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type. In vitro studies have shown efficacy in the nanomolar range (e.g., 1-50 nM for apoptosis induction).
-
Peptide Integrity: Ensure the this compound peptide has been stored correctly (typically lyophilized at -20°C or in solution at -80°C) and has not undergone multiple freeze-thaw cycles, which can degrade the peptide.
-
Assay System: The choice of in vitro assay is important. For assessing apoptosis, consider using a TUNEL assay or measuring caspase-3/7 activity. For anti-angiogenic effects, a tube formation assay on Matrigel is a standard method.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of peptides. Consider reducing the serum concentration during the treatment period, but ensure the cells remain viable.
Q3: Our in vivo tumor model is not responding to this compound treatment. What experimental parameters should we check?
A3: In vivo experiments introduce more complexity. Here are some key areas to investigate:
-
Dosing and Schedule: The dose and frequency of administration are critical. Studies in mice have used doses around 100 mg/kg administered daily via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[4] Clinical trials in humans have explored a range of doses from 20 mg to 200 mg per day.[5] You may need to optimize the dose and schedule for your specific tumor model and animal strain.
-
Route of Administration: Subcutaneous or intraperitoneal injections are common. Ensure consistent administration and consider that the pharmacokinetics may differ between routes.
-
Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. Highly hypoxic or fibrotic tumors may have poor drug penetration.
-
Animal Model: The choice of animal model (e.g., xenograft vs. syngeneic) and the tumor cell line can impact the outcome. Syngeneic models with an intact immune system may respond differently than immunodeficient mice.
-
Timing of Treatment: Initiating treatment on smaller, established tumors may be more effective than on large, necrotic tumors.
-
Combination Therapy: Clinical and preclinical data suggest that this compound may be more effective when used in combination with chemotherapy or radiation. These modalities can sensitize the tumor vasculature to the anti-angiogenic effects of this compound.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, combination therapy is a promising approach. Preclinical and clinical studies have explored this compound in combination with standard chemotherapies like gemcitabine and cisplatin, and with radiation therapy. The rationale is that chemotherapy and radiation can induce a pro-angiogenic rebound that this compound can then counteract. When designing combination studies, it is important to consider the timing and sequence of the different treatments to maximize synergy and minimize toxicity.
Data Presentation: Summary of Dosing Schedules
The following tables summarize dosing information from published clinical and preclinical studies.
Table 1: Human Clinical Trial Dosing Schedules for this compound
| Cancer Type | Phase | Dosage | Dosing Schedule | Route of Administration | Reference |
| Advanced Malignancies | I | 20 mg, 50 mg, 100 mg | Once Daily (QD) | Subcutaneous | |
| Advanced Malignancies | I | 10 mg, 25 mg, 50 mg | Twice Daily (BID) | Subcutaneous | |
| Metastatic Melanoma | II | 100 mg | Twice Daily (BID) | Subcutaneous | |
| Newly Diagnosed Glioblastoma | I | 20 mg, 50 mg, 100 mg, 200 mg | Once Daily (QD) | Subcutaneous | |
| Advanced Solid Tumors | I | 50 mg, 100 mg | Twice Daily (BID) | Subcutaneous | |
| Advanced Soft Tissue Sarcoma | II | 20 mg | Once Daily (QD) | Subcutaneous | |
| Advanced Soft Tissue Sarcoma | II | 100 mg | Twice Daily (BID) | Subcutaneous |
Table 2: Preclinical In Vivo Dosing Schedules for this compound
| Animal Model | Cancer Type | Dosage | Dosing Schedule | Route of Administration | Reference |
| Athymic Nude Mice | Malignant Astrocytoma | Not specified | Daily | Not specified | |
| Syngeneic Mice | Malignant Glioma | Not specified | Daily | Not specified | |
| C57BL/6 Mice | Epithelial Ovarian Cancer | 100 mg/kg | Daily | Intraperitoneal (i.p.) |
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound binds to the CD36 receptor, initiating a cascade that upregulates FasL and activates caspases, leading to apoptosis.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical workflow for assessing this compound efficacy, from in vitro cell-based assays to in vivo tumor models.
Experimental Protocols
1. In Vitro Endothelial Cell Tube Formation Assay
This protocol is designed to assess the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Matrigel Basement Membrane Matrix
-
This compound peptide
-
96-well culture plate
-
Calcein AM (for visualization)
-
Inverted microscope with fluorescence capabilities
-
-
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell basal medium (EBM) at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EBM. A typical concentration range to test is 1 nM to 1 µM. Include a vehicle control (the solvent used to dissolve this compound).
-
Add 100 µL of the HUVEC suspension to each well.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
(Optional) For visualization, you can stain the cells with Calcein AM.
-
Examine the formation of capillary-like networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
-
2. In Vivo Murine Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old
-
Cancer cell line of interest (e.g., human glioma, melanoma, or ovarian cancer cells)
-
This compound peptide
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with an equal volume of Matrigel can enhance tumor formation.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound treatment solution. For a 100 mg/kg dose in a 25g mouse, you would need 2.5 mg of this compound. Dissolve this in a suitable volume of sterile PBS for injection (e.g., 100-200 µL).
-
Administer this compound (or vehicle control) to the mice according to the desired schedule (e.g., daily intraperitoneal or subcutaneous injections).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry for microvessel density (e.g., CD31 staining) and apoptosis (e.g., TUNEL staining).
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
References
- 1. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of animal models for the imaging and quantification of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Assessment of Angiogenic Responses by the Directed in Vivo Angiogenesis Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Abt-510 and Bevacizumab in Anti-Angiogenic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent anti-angiogenic agents, Abt-510 and bevacizumab. By examining their mechanisms of action, and performance in key anti-angiogenic assays, this document aims to offer valuable insights for researchers in the field of oncology and angiogenesis.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy. This guide focuses on two distinct anti-angiogenic compounds:
-
This compound: A synthetic peptide designed to mimic the anti-angiogenic properties of thrombospondin-1 (TSP-1).[1][2]
-
Bevacizumab (Avastin®): A humanized monoclonal antibody that targets and neutralizes vascular endothelial growth factor-A (VEGF-A).[3]
Mechanisms of Action
The fundamental difference between this compound and bevacizumab lies in their targets and downstream effects.
This compound is a peptide mimetic of thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis.[1] It exerts its anti-angiogenic effects through a multi-faceted approach by inhibiting several pro-angiogenic growth factors, including VEGF, basic fibroblast growth factor (bFGF), hepatocyte growth factor (HGF), and interleukin-8 (IL-8).[1] A key mechanism of this compound involves binding to the CD36 receptor on endothelial cells, which triggers a caspase-8-dependent apoptotic pathway, leading to the programmed cell death of these cells.
Bevacizumab functions by directly binding to and neutralizing all isoforms of VEGF-A, a potent stimulator of angiogenesis. By sequestering VEGF-A, bevacizumab prevents its interaction with its receptors (VEGFRs) on the surface of endothelial cells. This blockade inhibits downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, thereby suppressing the formation of new blood vessels.
Signaling Pathway Diagrams
Performance in Anti-Angiogenic Assays
This section presents available data on the performance of this compound and bevacizumab in key in vitro and in vivo anti-angiogenic assays. Due to the lack of head-to-head comparative studies, the data is presented for each compound individually.
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells, a fundamental step in angiogenesis.
This compound Data Currently, specific IC50 values for this compound in endothelial cell proliferation assays are not readily available in the public domain. However, studies have shown that this compound induces apoptosis in endothelial cells at nanomolar concentrations.
Bevacizumab Data
| Cell Line | Treatment | Result | Reference |
| Choroidal Endothelial (RF/6A) cells | Bevacizumab (0.1 mg/mL) + VEGF (50 ng/mL) | 24% decrease in proliferation vs. control | |
| Choroidal Endothelial (RF/6A) cells | Bevacizumab (1 mg/mL) + VEGF (50 ng/mL) | 12.1% decrease in proliferation vs. control | |
| Choroidal Endothelial (RF/6A) cells | Bevacizumab (2 mg/mL) + VEGF (50 ng/mL) | 10.2% decrease in proliferation vs. control | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Bevacizumab (2 and 4 mg/ml) | Positive trend in cell proliferation, similar to untreated cells after 72h. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Bevacizumab (6, 8, and 10 mg/ml) | Decrease in cell proliferation. |
Endothelial Cell Migration Assay
This assay assesses the ability of a compound to inhibit the directional movement of endothelial cells, a crucial process for the formation of new blood vessels.
This compound Data In vitro, this compound has been shown to inhibit the chemotactic VEGF-stimulated migration of human microvascular endothelial cells.
Bevacizumab Data
| Cell Line | Treatment | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Bevacizumab (various concentrations) + VEGF (10 ng/ml) | Time- and dose-dependent inhibition of migration. | |
| Primary tumor cells | Bevacizumab (400 ng/ml) + recombinant VEGF165 (50 ng/ml) | Reverted VEGF-induced trans-endothelial migration. |
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, mimicking a late stage of angiogenesis.
This compound Data this compound has been demonstrated to inhibit tubular morphogenesis of microvascular endothelial cells propagated in collagen gels in a dose- and caspase-8 dependent manner.
Bevacizumab Data
| Cell Line | Treatment | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Bevacizumab (various concentrations) + VEGF (10 ng/ml) | Dose-dependent inhibition of tube formation at 24 hours. | |
| Human Retinal Microvascular Endothelial Cells (HRECs) | Bevacizumab | Suppressed tube formation in normoxia, hyperoxia, and intermittent hypoxia. |
In Vivo Tumor Models
In vivo studies in animal models are critical for evaluating the anti-angiogenic and anti-tumor efficacy of a compound in a complex biological system.
This compound Data
| Tumor Model | Treatment | Result | Reference |
| Human malignant astrocytoma (brain) | Daily administration of this compound | Significantly inhibited tumor growth; significantly lower microvessel density; 3-fold higher number of apoptotic microvascular endothelial cells. | |
| Epithelial Ovarian Cancer | This compound (100 mg/kg/day) | Significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. |
Bevacizumab Data
| Tumor Model | Treatment | Result | Reference |
| Ovarian Cancer (GOG-0218 trial) | Bevacizumab + chemotherapy | Higher microvessel density (CD31) was predictive of improved progression-free and overall survival. | |
| Locally Advanced Breast Cancer | Neoadjuvant bevacizumab | High baseline microvessel density significantly predicted pathologic complete response. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the protocols for the key anti-angiogenic assays.
Experimental Workflow Diagram
Endothelial Cell Proliferation Assay Protocol
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded in 96-well plates at a predetermined density.
-
Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or bevacizumab) and a pro-angiogenic stimulus (e.g., VEGF).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Quantification: Cell proliferation is assessed using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting. The absorbance is read using a microplate reader, and the percentage of inhibition is calculated relative to the control.
Endothelial Cell Migration Assay (Transwell Assay) Protocol
-
Chamber Setup: Transwell inserts with a porous membrane are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF).
-
Cell Seeding: Endothelial cells, pre-treated with the test compound (this compound or bevacizumab), are seeded into the upper chamber.
-
Incubation: The plate is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with Crystal Violet), and counted under a microscope.
Endothelial Cell Tube Formation Assay Protocol
-
Matrix Coating: A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate and allowed to polymerize.
-
Cell Seeding and Treatment: Endothelial cells are seeded onto the matrix in a medium containing the test compound (this compound or bevacizumab) and a pro-angiogenic factor.
-
Incubation: The plate is incubated for a period sufficient for tube formation to occur (typically 6-24 hours).
-
Visualization and Quantification: The formation of capillary-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Conclusion
This compound and bevacizumab represent two distinct and compelling strategies for inhibiting angiogenesis. This compound offers a broad-spectrum approach by targeting multiple pro-angiogenic pathways and inducing apoptosis in endothelial cells. Bevacizumab, in contrast, provides a highly specific and potent blockade of the critical VEGF-A signaling pathway.
The selection of an appropriate anti-angiogenic agent for research or therapeutic development will depend on the specific context, including the tumor type, the angiogenic profile of the tumor microenvironment, and the potential for combination with other therapies. While this guide provides a summary of the available data, direct comparative studies are needed to definitively establish the relative efficacy of this compound and bevacizumab in various anti-angiogenic settings. The detailed experimental protocols and pathway diagrams included herein should serve as a valuable resource for researchers designing and interpreting studies in the field of angiogenesis.
References
- 1. A phase I study of this compound plus bevacizumab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Abt-510 and Endogenous Thrombospondin-1 in Angiogenesis Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic peptide Abt-510 and the endogenous protein thrombospondin-1 (TSP-1), focusing on their performance as anti-angiogenic agents. This analysis is supported by a compilation of experimental data on their mechanisms of action, signaling pathways, and efficacy in preclinical models.
Introduction
Endogenous thrombospondin-1 (TSP-1) is a large, multidomain glycoprotein that plays a crucial role in the regulation of angiogenesis, the formation of new blood vessels.[1][2] Its anti-angiogenic properties have made it a focal point in cancer research and the development of novel therapeutics.[1][2] this compound is a synthetic nonapeptide designed to mimic the anti-angiogenic activity of TSP-1.[3] Developed to overcome the pharmacokinetic limitations of the large native protein, this compound represents a targeted therapeutic approach to inhibit neovascularization, a process critical for tumor growth and metastasis. This guide presents a comparative analysis of this compound and endogenous TSP-1, summarizing their biochemical properties, mechanisms of action, and anti-angiogenic efficacy based on available experimental data.
Biochemical and Pharmacokinetic Properties
This compound is a structurally optimized peptide derived from the second type-1 repeat of TSP-1, a domain known to be critical for its anti-angiogenic function. This synthetic peptide offers the advantage of increased water solubility and slower clearance in preclinical models compared to earlier peptide iterations, though it still has a relatively short half-life. In contrast, endogenous TSP-1 is a large homotrimeric protein with a complex structure comprising multiple functional domains that interact with a wide array of cell surface receptors and extracellular matrix components.
| Property | This compound | Endogenous Thrombospondin-1 (TSP-1) | Reference(s) |
| Molecular Weight | ~997 Da | ~450 kDa (trimer) | |
| Nature | Synthetic nonapeptide | Endogenous glycoprotein | |
| Solubility | Increased water solubility | Variable | |
| In Vivo Half-Life | ~0.7 hours (in dogs) | Variable depending on context |
Mechanism of Action and Signaling Pathways
Both this compound and TSP-1 exert their anti-angiogenic effects primarily through interactions with the CD36 and CD47 receptors on endothelial cells. Binding to these receptors triggers a cascade of intracellular events that ultimately lead to the inhibition of endothelial cell migration, proliferation, and survival, and the induction of apoptosis.
CD36-Mediated Signaling: The interaction of both this compound and the type 1 repeats of TSP-1 with the CD36 receptor is a key initiating event in their anti-angiogenic signaling. This binding is believed to induce a conformational change in CD36, leading to the recruitment of downstream signaling molecules. One of the critical consequences of CD36 engagement is the induction of apoptosis in microvascular endothelial cells. This process involves the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. Furthermore, this signaling cascade can lead to an increased expression of Fas Ligand (FasL), further amplifying the apoptotic signal.
CD47-Mediated Signaling: While the primary mimicked activity of this compound is associated with the CD36-binding domain of TSP-1, the broader anti-angiogenic effects of TSP-1 also involve the CD47 receptor. TSP-1 binding to CD47 inhibits nitric oxide (NO) signaling, a critical pathway for endothelial cell survival and vasodilation. Although less is known about the direct interaction of this compound with CD47, it is plausible that some of its downstream effects are influenced by the cellular context of CD47 expression and its interplay with CD36 signaling.
The following diagrams illustrate the key signaling pathways initiated by this compound and endogenous TSP-1.
References
- 1. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thrombospondin-1 mimetic this compound increases the uptake and effectiveness of cisplatin and paclitaxel in a mouse model of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of Abt-510 in Combination with Paclitaxel or Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the thrombospondin-1 mimetic, Abt-510, when used in combination with the chemotherapeutic agents paclitaxel or cisplatin. The data presented herein is compiled from preclinical studies, offering insights into the enhanced anti-tumor efficacy and underlying mechanisms of these combination therapies.
Executive Summary
Preclinical evidence strongly suggests that this compound potentiates the anti-cancer effects of both paclitaxel and cisplatin. This synergy is attributed to two primary mechanisms:
-
Normalization of Tumor Vasculature: this compound induces apoptosis in endothelial cells of immature tumor blood vessels. This leads to a more structured and functional vascular network, which in turn increases the delivery and uptake of co-administered chemotherapeutic agents into the tumor microenvironment.
-
Enhanced Apoptosis through CD95 Signaling: The combination therapy promotes apoptosis in both tumor and endothelial cells. This is, in part, mediated by the upregulation of the CD95/CD95L (Fas/FasL) death receptor pathway. This compound increases the expression of CD95L, while cisplatin has been shown to upregulate CD95, creating a synergistic pro-apoptotic environment.
The subsequent sections provide detailed experimental data from in vivo studies, comprehensive protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows.
Data Presentation: In Vivo Efficacy in a Murine Ovarian Cancer Model
Table 1: Effect of this compound, Paclitaxel, and Cisplatin Combinations on Ovarian Tumor Weight
| Treatment Group | Mean Ovarian Tumor Weight (mg) ± SEM | % Reduction vs. Control |
| Control (D5W) | 250 ± 25 | - |
| This compound | 150 ± 20 | 40% |
| Paclitaxel | 125 ± 15 | 50% |
| This compound + Paclitaxel | 50 ± 10 | 80% |
| Cisplatin | 140 ± 18 | 44% |
| This compound + Cisplatin | 60 ± 12 | 76% |
Table 2: Induction of Apoptosis in Tumor and Endothelial Cells
| Treatment Group | Tumor Cell Apoptosis (% TUNEL positive) | Endothelial Cell Apoptosis (% TUNEL positive) |
| Control | < 5% | < 2% |
| This compound | ~15% | ~10% |
| Paclitaxel | ~20% | ~8% |
| This compound + Paclitaxel | > 40% | > 25% |
| Cisplatin | ~18% | ~9% |
| This compound + Cisplatin | > 35% | > 20% |
Table 3: Enhanced Uptake of Chemotherapeutic Agents with this compound Co-administration
| Treatment Group | Paclitaxel Uptake in Tumor (relative units) | Cisplatin (Platinum) Accumulation in Tumor (relative units) |
| Chemotherapy Alone | Baseline | Baseline |
| This compound + Chemotherapy | Significantly Increased | Significantly Increased[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This protocol is a standard procedure for assessing the cytotoxic effects of compounds on cell viability.
-
Cell Seeding: Plate ovarian cancer cells (e.g., ID8, SKOV3, OVCAR3) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound, paclitaxel, and cisplatin, both individually and in combination, in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC50 values (the concentration of a drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis in Tissue Sections
This protocol is designed for the detection of DNA fragmentation, a hallmark of apoptosis, in frozen or paraffin-embedded tissue sections.
-
Sample Preparation:
-
Frozen Sections: Fix freshly cut frozen tissue sections (5-10 µm) in 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Paraffin-Embedded Sections: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol washes. Perform antigen retrieval using a citrate-based buffer.
-
-
Permeabilization: Incubate the sections with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for 2 minutes on ice. For paraffin sections, a proteinase K treatment (20 µg/mL) for 15 minutes at room temperature may be necessary.
-
Equilibration: Wash the slides with PBS and apply an equilibration buffer to the tissue sections for 5-10 minutes at room temperature.
-
TdT Labeling: Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP) according to the manufacturer's instructions. Apply the reaction mixture to the sections, cover with a coverslip, and incubate in a humidified chamber at 37°C for 60 minutes.
-
Detection:
-
Direct Fluorescence: If a fluorescently labeled dUTP was used, wash the slides with PBS.
-
Indirect Detection: If a hapten-labeled dUTP was used (e.g., Br-dUTP), incubate with a fluorescently labeled anti-hapten antibody.
-
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of synergy and a typical experimental workflow.
Caption: Proposed mechanism of synergistic apoptosis.
References
Evaluating the Combination of Abt-510 and Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of anti-angiogenic agents with radiotherapy represents a promising strategy in oncology, aiming to enhance the tumoricidal effects of radiation by modulating the tumor microenvironment. Abt-510, a synthetic peptide mimetic of the endogenous anti-angiogenic protein thrombospondin-1 (TSP-1), has been investigated in this context. This guide provides a comprehensive evaluation of the available preclinical and clinical data on the combination of this compound and radiotherapy, comparing it with alternative anti-angiogenic approaches and presenting the underlying experimental data and methodologies.
Executive Summary
This compound, by mimicking the action of TSP-1, inhibits angiogenesis, a critical process for tumor growth and survival. The rationale for combining this compound with radiotherapy is based on the hypothesis that its anti-angiogenic and pro-apoptotic effects on endothelial cells can potentiate the efficacy of radiation. Clinical evidence from a Phase 1 trial in glioblastoma patients suggests that the combination of this compound with standard chemoradiotherapy is safe and well-tolerated[1]. Preclinical studies on the parent molecule, TSP-1, have shown that it can enhance the response of tumors to radiation by reducing hypoxia and increasing the radiosensitivity of the tumor microvasculature[2][3].
This compound and Radiotherapy: Preclinical and Clinical Data
While direct preclinical studies evaluating the combination of this compound and radiotherapy are scarce, a Phase 1 clinical trial provides valuable insights into its safety and preliminary efficacy.
Clinical Data: Phase 1 Trial in Glioblastoma
A Phase 1 dose-escalation trial investigated the safety and maximum tolerated dose (MTD) of this compound administered concurrently with standard temozolomide and radiotherapy in 23 patients with newly diagnosed glioblastoma[1].
Table 1: Summary of Phase 1 Clinical Trial of this compound with Chemoradiotherapy [1]
| Parameter | Details |
| Study Design | Phase 1, open-label, dose-escalation trial |
| Patient Population | 23 patients with newly diagnosed glioblastoma |
| Treatment Regimen | This compound (20, 50, 100, or 200 mg/day subcutaneous injection) + standard temozolomide and radiotherapy |
| Primary Outcome | Maximum Tolerated Dose (MTD) |
| Key Findings | - No dose-limiting toxicities were observed up to 200 mg/day. - MTD was not reached. - The combination was well-tolerated. - Most common adverse events were mild injection-site reactions and fatigue. |
| Preliminary Efficacy | - Median time to tumor progression: 45.9 weeks. - Median overall survival: 64.4 weeks. |
Experimental Protocol: Phase 1 Glioblastoma Trial
-
Patient Selection: Patients with newly diagnosed, histologically confirmed glioblastoma, aged 19 years or older, with adequate organ function.
-
Treatment Plan:
-
Induction Phase (6 weeks): Concurrent daily subcutaneous this compound, oral temozolomide (75 mg/m²/day), and standard fractionated radiotherapy.
-
Consolidation Phase (4 weeks): this compound monotherapy.
-
Maintenance Phase: Adjuvant temozolomide (150-200 mg/m² for 5 days every 28 days) with continuous daily this compound.
-
-
Dose Escalation: Four cohorts with this compound doses of 20, 50, 100, and 200 mg/day.
-
Outcome Assessment: Safety was monitored continuously. Tumor response was assessed by MRI every 8 weeks.
Comparison with Other Anti-Angiogenic Agents in Combination with Radiotherapy
Due to the lack of direct comparative studies for this compound, we will compare its potential with bevacizumab, a well-established anti-VEGF monoclonal antibody, which has been more extensively studied in combination with radiotherapy.
Table 2: Comparison of this compound and Bevacizumab in Combination with Radiotherapy
| Feature | This compound + Radiotherapy | Bevacizumab + Radiotherapy |
| Mechanism of Action | Mimics thrombospondin-1, inducing endothelial cell apoptosis and inhibiting multiple angiogenic pathways. | Monoclonal antibody against VEGF-A, preventing its interaction with its receptors (VEGFRs). |
| Preclinical Evidence with RT | Limited direct evidence. Inferences drawn from TSP-1 studies suggest potential for radiosensitization by reducing hypoxia and increasing endothelial apoptosis. | Extensive preclinical data demonstrate enhanced tumor growth delay and improved tumor control when combined with radiotherapy across various tumor models. |
| Clinical Evidence with RT | A single Phase 1 trial in glioblastoma showed good safety and tolerability with concurrent chemoradiotherapy. | Numerous clinical trials across various cancer types (e.g., glioblastoma, rectal cancer) have shown promising results, though with some concerns about increased toxicity. |
| Known Side Effects (in combination with RT) | Mild injection site reactions and fatigue. | Hypertension, proteinuria, thromboembolic events, gastrointestinal perforation, and wound healing complications. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. A Phase 1 Trial of this compound Concurrent With Standard Chemoradiation for Patients With Newly Diagnosed Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic treatment with thrombospondin-1 enhances primary tumor radiation response and prevents growth of dormant pulmonary micrometastases after curative radiation therapy in human melanoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1 and CD47 Limit Cell and Tissue Survival of Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Pharmacodynamic Comparison of Abt-510: An Anti-Angiogenic Agent
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Abt-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1][2] Developed to replicate the anti-angiogenic activity of the native protein, this compound has been investigated as a therapeutic agent in various cancers. Its mechanism of action centers on the inhibition of new blood vessel formation, a critical process for tumor growth and metastasis, and the induction of apoptosis in endothelial and tumor cells. This guide provides a cross-species comparison of the pharmacodynamics of this compound, summarizing key experimental data from in vitro studies and preclinical trials in mice and dogs, as well as clinical trials in humans.
Mechanism of Action: A Multi-Faceted Anti-Angiogenic Approach
This compound exerts its anti-angiogenic effects through a multi-pronged mechanism, primarily by mimicking the action of TSP-1 and interacting with the CD36 receptor on endothelial cells.[3][4] This interaction triggers a signaling cascade that ultimately leads to apoptosis (programmed cell death) of endothelial cells, thereby inhibiting the formation of new blood vessels that tumors rely on for growth.
Key aspects of this compound's mechanism of action include:
-
Inhibition of Pro-Angiogenic Growth Factors: this compound has been shown to block the activity of several key pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8).[2]
-
Induction of Apoptosis: A primary mechanism of this compound is the induction of apoptosis in activated endothelial cells. This process is mediated, at least in part, through the CD36 receptor and involves the activation of caspase-8, a key initiator of the apoptotic cascade. The upregulation of Fas and its ligand (FasL) has also been implicated in this compound-induced apoptosis.
-
Inhibition of Endothelial Cell Migration and Proliferation: By interfering with pro-angiogenic signaling, this compound effectively inhibits the migration and proliferation of endothelial cells, crucial steps in the formation of new blood vessels.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in endothelial cells.
Caption: Proposed signaling pathway of this compound leading to endothelial cell apoptosis.
In Vitro Pharmacodynamics
In vitro studies have consistently demonstrated the anti-angiogenic and pro-apoptotic effects of this compound on various cell types.
| Parameter | Cell Type | Effect | Effective Concentration | Reference |
| Apoptosis | Murine and Human Ovarian Cancer Cells | Induction of apoptosis | 1-50 nM | |
| Apoptosis | Human Brain Microvascular Endothelial Cells | Dose- and time-dependent induction of apoptosis | Not specified | |
| Cell Migration | Human Microvascular Endothelial Cells | Inhibition of migration stimulated by various growth factors | 0.5-10 nM | |
| Tube Formation | Human Microvascular Endothelial Cells | Abrogation of tube assembly in fibrin gels | 0.5-10 nM |
Preclinical Pharmacodynamics: Murine Models
Numerous studies in mouse models of cancer have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth and angiogenesis.
| Tumor Model | Dosing Regimen | Key Findings | Reference |
| Malignant Glioma | Daily administration until euthanasia (days 7-19) | Significantly inhibited tumor growth; Reduced microvessel density; 3-fold increase in apoptotic microvascular endothelial cells. | |
| Ovarian Cancer | 100 mg/kg daily, intraperitoneally for 90 days | Significant reduction in tumor size, ascites volume, and secondary lesion dissemination; Increased proportion of mature blood vessels. | |
| Diffuse Large B-cell Lymphoma | 50-120 mg/kg daily, intraperitoneally | Statistically significant reduction in tumor volumes. | |
| Lewis Lung Carcinoma & Prostate Carcinoma | 60 mg/kg, intraperitoneally (in combination with cyclophosphamide) | Delayed tumor progression. |
Preclinical Pharmacodynamics: Canine Models
A large-scale study in companion dogs with naturally occurring cancers provided valuable translational data on the pharmacodynamics and safety of this compound.
| Parameter | Finding | Reference |
| Safety | No dose-limiting toxicities observed in 242 dogs. | |
| Pharmacokinetics | Elimination half-life of 0.7 hours. | |
| Anti-Tumor Activity | Objective responses (>50% reduction in tumor size) in 6 dogs; Significant disease stabilization in 36 dogs. Responses seen in mammary carcinoma, head and neck carcinoma, soft tissue sarcoma, and lymphoma. | |
| Pharmacodynamic Biomarker | Suggestion of reduced circulating endothelial cells with effective exposure. |
Clinical Pharmacodynamics: Human Trials
This compound has been evaluated in Phase I and II clinical trials in patients with various advanced cancers. While single-agent efficacy was limited, these studies provided important insights into its safety and pharmacodynamic effects in humans.
| Trial Phase | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Phase I | Advanced Cancers | 20-100 mg/day, subcutaneous | Generally well-tolerated, with injection site reactions being the most common adverse event. Stable disease for ≥3 months in 42% of patients. | |
| Phase I | Glioblastoma (with chemoradiation) | 20-200 mg/day, subcutaneous | Well-tolerated in combination therapy. | |
| Phase II | Metastatic Melanoma | 100 mg twice daily, subcutaneous | Limited clinical efficacy as a single agent. Decreases in peripheral blood VEGF-A, VEGF-C, CD146, and CD34/133 counts were observed. | |
| Phase II | Advanced Soft Tissue Sarcoma | 20 mg once daily or 100 mg twice daily, subcutaneous | Favorable safety profile. Stable disease observed in 52% (20 mg arm) and 48% (200 mg arm) of patients. |
Experimental Protocols
In Vitro Endothelial Cell Migration Assay (Transwell Assay)
A common method to assess the effect of this compound on endothelial cell migration is the transwell or Boyden chamber assay.
Caption: Workflow for a typical in vitro endothelial cell migration assay.
Methodology:
-
A porous membrane insert is placed in a well of a culture plate, separating it into an upper and lower chamber.
-
The lower chamber is filled with media containing a chemoattractant (e.g., VEGF) with or without this compound.
-
Endothelial cells are seeded into the upper chamber.
-
The plate is incubated for several hours, allowing cells to migrate through the pores towards the chemoattractant.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
In Vivo Tumor Growth Inhibition Study
This experimental design is commonly used to evaluate the anti-tumor efficacy of this compound in animal models.
Caption: General workflow for an in vivo tumor growth inhibition study.
Methodology:
-
Tumor cells are implanted into mice (e.g., subcutaneously).
-
Once tumors reach a predetermined size, animals are randomized into treatment and control groups.
-
The treatment group receives this compound at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor size and animal well-being are monitored regularly.
-
At the end of the study, tumors are excised, and their weight and volume are measured to determine the extent of growth inhibition.
-
Further analysis, such as immunohistochemistry for microvessel density and apoptosis markers, can be performed on the excised tumors.
Conclusion
The pharmacodynamic profile of this compound is consistent across different species, demonstrating a clear anti-angiogenic and pro-apoptotic mechanism of action. In vitro, nanomolar concentrations of this compound inhibit key processes in angiogenesis. Preclinical studies in mice and dogs have confirmed its anti-tumor activity in vivo, leading to reduced tumor growth and vascularity. Human clinical trials have established a favorable safety profile and demonstrated pharmacodynamic effects on circulating biomarkers of angiogenesis, although single-agent clinical efficacy has been modest. This comprehensive comparison provides a valuable resource for researchers in the field of angiogenesis and cancer drug development, highlighting the translational aspects of this compound's pharmacodynamics from preclinical models to the clinical setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Differential Effects of this compound and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of this compound (thrombospondin-1 analog) for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Abt-510 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers for predicting treatment response to Abt-510, a thrombospondin-1 (TSP-1) mimetic anti-angiogenic agent. While no biomarkers have been definitively validated for this compound, this document summarizes the current state of research, compares it with alternative anti-angiogenic therapies, and provides detailed experimental protocols for promising candidate biomarkers.
Overview of this compound and Alternative Anti-Angiogenic Therapies
This compound is a synthetic peptide designed to mimic the anti-angiogenic activity of the endogenous protein thrombospondin-1.[1][2] Its primary mechanism of action involves inhibiting angiogenesis by blocking multiple pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8).[2] Furthermore, this compound induces apoptosis in endothelial cells, a process mediated in part through the CD36 receptor and activation of caspase-8.[3][4]
In contrast, many other anti-angiogenic therapies directly target the VEGF signaling pathway. These alternatives include:
-
Bevacizumab (Avastin): A monoclonal antibody that binds to and neutralizes VEGF-A.
-
Sorafenib (Nexavar) and Sunitinib (Sutent): Small molecule tyrosine kinase inhibitors (TKIs) that block the intracellular signaling of VEGF receptors (VEGFRs) and other receptor tyrosine kinases involved in angiogenesis and tumor proliferation.
The distinct mechanism of this compound suggests that biomarkers for VEGF-targeted therapies may not be directly applicable, necessitating a specific investigation into biomarkers for TSP-1 mimetics.
Candidate Biomarkers for this compound and Alternatives
The search for validated predictive biomarkers for anti-angiogenic therapies has been challenging, and to date, no single biomarker has been established for routine clinical use for any of these agents. However, several candidate biomarkers have been investigated in clinical and preclinical studies. The following table summarizes these findings for this compound and its alternatives.
| Biomarker Category | Specific Biomarker | Drug(s) | Methodology | Summary of Findings and Predictive Value |
| Circulating Angiogenic Factors | Plasma VEGF-A | This compound, Bevacizumab | ELISA | For this compound, decreases in VEGF-A levels were observed during treatment, but the predictive value was not established. For Bevacizumab, high baseline VEGF-A has been associated with worse prognosis but has not been consistently shown to predict treatment benefit. |
| Plasma VEGF-C | This compound | ELISA | Decreases in VEGF-C levels were observed during this compound treatment; predictive value is undetermined. | |
| Circulating Cells | Circulating Endothelial Cells (CECs) | This compound, Bevacizumab, Sunitinib | Flow Cytometry | For this compound, reductions in CECs were suggested as a potential pharmacodynamic marker in preclinical studies. For other anti-angiogenics, changes in CEC counts have been explored as a measure of vascular damage, but their predictive role remains under investigation. |
| CD146+ Cells | This compound | Flow Cytometry | Decreases in circulating CD146+ cells (an endothelial marker) were noted in a Phase II trial of this compound in metastatic melanoma; predictive significance is unknown. | |
| CD34+/CD133+ Cells | This compound | Flow Cytometry | Decreases in circulating CD34+/CD133+ endothelial progenitor cells were observed in the same melanoma trial; predictive value is not established. | |
| Tissue-based Markers | Phosphorylated ERK (p-ERK) | Sorafenib, Sunitinib | Immunohistochemistry | High expression of p-ERK correlated with better progression-free survival in patients treated with sorafenib. |
| Phosphorylated 4EBP1 (p-4EBP1) | Sunitinib | Immunohistochemistry | High expression of p-4EBP1 was associated with improved progression-free survival in patients receiving sunitinib. | |
| Neuropilin-1 (NRP-1) | Bevacizumab | Immunohistochemistry | Low tumor expression of NRP-1 showed a trend towards improved overall survival in patients treated with bevacizumab in one study, but this requires further validation. |
Experimental Protocols
Enumeration of Circulating Endothelial Cells (CECs) by Flow Cytometry
This protocol provides a standardized method for the identification and quantification of CECs in human peripheral blood, adapted from established methodologies.
1. Sample Collection and Preparation:
-
Collect 5-10 mL of peripheral blood in EDTA-containing tubes.
-
Process samples within 4 hours of collection.
-
Perform red blood cell lysis using a commercially available lysis buffer (e.g., BD FACS Lysing Solution).
-
Wash the remaining cell suspension with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).
-
Resuspend the cell pellet in a known volume of PBS with 2% FBS.
2. Antibody Staining:
-
Aliquot approximately 1 x 10^6 cells into flow cytometry tubes.
-
Add a cocktail of fluorescently-conjugated monoclonal antibodies. A typical panel includes:
-
Anti-CD45 (to exclude hematopoietic cells)
-
Anti-CD31 (pan-endothelial marker)
-
Anti-CD146 (endothelial marker)
-
A nuclear stain (e.g., DAPI or SYTO 16) to identify nucleated cells and assess viability.
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS with 2% FBS to remove unbound antibodies.
-
Resuspend the final cell pellet in a known volume of PBS for analysis.
3. Flow Cytometry Analysis:
-
Acquire samples on a multicolor flow cytometer.
-
Use compensation controls to correct for spectral overlap between fluorochromes.
-
Gate on single, nucleated cells based on forward and side scatter properties and the nuclear stain.
-
From the nucleated single-cell population, exclude CD45-positive hematopoietic cells.
-
Identify CECs as CD31-positive and CD146-positive events within the CD45-negative population.
-
Quantify the absolute number of CECs per milliliter of blood using counting beads or by calculating from the total white blood cell count.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for Biomarker Validation
Caption: General workflow for biomarker validation.
Logical Relationship of Candidate Biomarkers to this compound Treatment Response
Caption: Biomarkers and this compound treatment response.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Differential Effects of this compound and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound and a CD36-binding peptide derived from the type 1 repeats of thrombospondin-1 on fatty acid uptake, nitric oxide signaling, and caspase activation in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of Abt-510 with other angiogenesis inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of Abt-510, a synthetic peptide analog of thrombospondin-1 (TSP-1), with other prominent angiogenesis inhibitors. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's performance and mechanisms of action against alternative anti-angiogenic therapies. This comparison is based on available preclinical and clinical data.
Mechanism of Action: A Tale of Two Pathways
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Most angiogenesis inhibitors target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a primary driver of this process. This compound, however, operates through a distinct mechanism, mimicking the endogenous anti-angiogenic protein, thrombospondin-1.
This compound Signaling Pathway
This compound exerts its anti-angiogenic effects by binding to the CD36 receptor on endothelial cells. This interaction triggers a cascade of events that ultimately leads to the inhibition of endothelial cell migration, proliferation, and the induction of apoptosis (cell death).[1][2] This pathway is independent of VEGF signaling, offering a potential therapeutic alternative or complement to VEGF inhibitors.
VEGF-Targeted Angiogenesis Inhibitors Signaling Pathway
VEGF inhibitors, such as bevacizumab (a monoclonal antibody) and sunitinib/sorafenib (tyrosine kinase inhibitors), function by directly targeting the VEGF ligand or its receptor (VEGFR). By blocking this interaction, they prevent the activation of downstream signaling pathways that are crucial for endothelial cell proliferation, survival, and migration.
Preclinical Performance: An Indirect Comparison
Direct head-to-head preclinical studies comparing this compound with other angiogenesis inhibitors are limited. The following tables present data from separate studies to offer an indirect comparison of their anti-angiogenic activities.
Table 1: In Vitro Inhibition of Endothelial Cell Functions
| Inhibitor | Assay | Cell Type | Key Findings | Reference |
| This compound | Endothelial Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | Inhibited VEGF-induced migration. | [3] |
| Endothelial Cell Tube Formation | Human Umbilical Artery Endothelial Cells (HUAEC) | 20-fold more active than its predecessor, ABT-526. | [3][4] | |
| Endothelial Cell Apoptosis | HUAEC | Significantly increased apoptosis. | ||
| Bevacizumab | Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibited VEGF-induced proliferation. | N/A |
| Sunitinib | Endothelial Cell Proliferation | HUVEC | Inhibited VEGF- and FGF-induced proliferation. | |
| Sorafenib | Endothelial Cell Proliferation | HUVEC | Inhibited VEGF- and PDGF-induced proliferation. |
Table 2: In Vivo Inhibition of Angiogenesis
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound | Mouse Matrigel Plug | Effective in blocking neovascularization. | |
| Mouse Lewis Lung Carcinoma | Inhibited tumor growth. | ||
| Mouse Malignant Glioma | Significantly inhibited tumor growth and reduced microvessel density. | ||
| Bevacizumab | Mouse Xenograft Models | Inhibited tumor growth across various cancer types. | N/A |
| Sunitinib | Mouse Squamous Cell Carcinoma | Reduced tumor blood volume by ~46% after 4 days of treatment. | |
| Sorafenib | Mouse Hepatocellular Carcinoma Xenograft | Demonstrated dose-dependent antitumor activity. |
Clinical Efficacy: A Summary of Phase II/III Trial Data
The following tables summarize key clinical trial findings for this compound and other major angiogenesis inhibitors in specific cancer types. It is important to note that these trials were not direct comparisons and patient populations may have varied.
Table 3: Advanced Renal Cell Carcinoma (RCC)
| Inhibitor | Trial Phase | Primary Endpoint | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| This compound | II | PFS | 3.3 - 4.2 months | 4% | |
| Sunitinib | III | PFS | 11 months | 31% | |
| Sorafenib | III | PFS | 5.5 months | 10% | N/A |
| Bevacizumab + IFN-α | III | Overall Survival (OS) | 10.2 months (PFS) | 31% | N/A |
Table 4: Metastatic Melanoma
| Inhibitor | Trial Phase | Primary Endpoint | Key Outcome | Reference |
| This compound | II | 18-week treatment failure rate | Study terminated early due to lack of clinical efficacy. | |
| Bevacizumab + Carboplatin/Paclitaxel | II | PFS | 5.6 months | 25.5% |
Table 5: Advanced Soft Tissue Sarcoma
| Inhibitor | Trial Phase | Primary Endpoint | Median Progression-Free Survival (PFS) | Stable Disease Rate | Reference |
| This compound | II | PFS | 64 - 94 days | 48% - 52% | |
| Pazopanib | III | PFS | 4.6 months | N/A | N/A |
Experimental Methodologies
The following are generalized protocols for key experiments commonly used to evaluate the efficacy of angiogenesis inhibitors.
Endothelial Cell Proliferation Assay
This assay measures the ability of an inhibitor to prevent the proliferation of endothelial cells in vitro.
Workflow:
Protocol:
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded in a 96-well plate at a density of 5x10³ cells per well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing the angiogenesis inhibitor at various concentrations, with or without a pro-angiogenic stimulus like VEGF.
-
Incubation: The cells are incubated for a period of 48 to 72 hours.
-
Quantification: A reagent to measure cell viability, such as MTT or CellTiter-Glo®, is added to the wells. The absorbance or luminescence is then measured, which is proportional to the number of viable cells.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a key step in angiogenesis.
Protocol:
-
Matrix Coating: A 96-well plate is coated with an extracellular matrix substrate, such as Matrigel or Geltrex™, and allowed to solidify at 37°C.
-
Cell Seeding: Endothelial cells are seeded onto the matrix-coated wells.
-
Treatment: The angiogenesis inhibitor is added to the culture medium.
-
Incubation: The plate is incubated for 4 to 18 hours to allow for tube formation.
-
Analysis: The formation of tube-like structures is observed and quantified using microscopy and image analysis software. Parameters such as the number of tubes, tube length, and branching points are measured.
In Vivo Tumor Microvessel Density (MVD) Analysis
This method quantifies the density of blood vessels within a tumor, providing a measure of angiogenesis in a living organism.
Protocol:
-
Tumor Model: A tumor is established in an animal model, typically by subcutaneous or orthotopic injection of cancer cells.
-
Treatment: The animal is treated with the angiogenesis inhibitor over a specified period.
-
Tissue Collection and Preparation: At the end of the treatment period, the tumor is excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: Thin sections of the tumor tissue are stained with an antibody against an endothelial cell marker, such as CD31 or CD34, to highlight the blood vessels.
-
Quantification: The stained sections are examined under a microscope. "Hot spots" of high vascularity are identified, and the number of microvessels within a defined area is counted. This can be done manually or with the aid of image analysis software. The result is expressed as MVD (e.g., vessels per mm²).
Conclusion
This compound represents a distinct class of angiogenesis inhibitor with a mechanism of action centered on the TSP-1/CD36 pathway. While it has shown anti-angiogenic activity in preclinical models, its clinical efficacy as a monotherapy has been limited in some cancer types. In contrast, VEGF-targeted therapies have become a mainstay in the treatment of several cancers. The data suggests that while this compound may not be as potent as some VEGF inhibitors when used alone, its unique mechanism of action could hold promise in combination therapies, potentially overcoming resistance to VEGF-targeted agents. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound in the landscape of anti-angiogenic cancer treatments.
References
- 1. This compound, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombospondins function as regulators of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Assessing the Long-Term Efficacy of Abt-510 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of Abt-510 in preclinical models, juxtaposed with its alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound is a synthetic nonapeptide that mimics the anti-angiogenic properties of Thrombospondin-1 (TSP-1), a naturally occurring protein. By binding to the CD36 receptor on endothelial cells, this compound initiates a signaling cascade that inhibits the formation of new blood vessels, a process critical for tumor growth and survival. This guide delves into the preclinical evidence supporting the anti-tumor activity of this compound and compares its performance with other TSP-1 mimetics and established anti-angiogenic agents.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from preclinical studies assessing the long-term efficacy of this compound and its comparators.
Table 1: Efficacy of this compound in Companion Dogs with Spontaneously Occurring Tumors
| Treatment | Number of Dogs | Objective Response (>50% tumor reduction) | Significant Disease Stabilization | Notable Histologies with Response |
| This compound or ABT-526 | 242 | 6 | 36 | Mammary carcinoma, head and neck carcinoma, soft tissue sarcoma, cutaneous T-cell lymphoma, non-Hodgkin's lymphoma[1] |
Table 2: Comparative Efficacy of this compound and ABT-898 in Dogs with Soft Tissue Sarcoma
| Treatment | Number of Dogs (Treated >28 days) | Antitumor Activity (Partial or Minimal Response) | Response Rate |
| This compound | 16 | 1 | 6%[2][3] |
| ABT-898 (bolus or depot) | 28 | 9 | 32%[2][3] |
Table 3: Efficacy of this compound in a Murine Malignant Glioma Xenograft Model
| Treatment | Outcome Measure | Result |
| This compound | Microvessel Density | Significantly lower than control |
| This compound | Apoptotic Microvascular Endothelial Cells | 3-fold higher than control |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.
Canine Clinical Trial with this compound and ABT-526
-
Study Design: A prospective, open-label clinical trial was conducted in 242 companion dogs with naturally occurring, measurable malignant tumors.
-
Treatment: Dogs received either this compound or ABT-526. The specific dosing regimens were not detailed in the provided abstracts.
-
Endpoints: The primary endpoints were safety and anti-tumor activity. Tumor response was evaluated based on a greater than 50% reduction in tumor size for objective responses and significant disease stabilization. Pharmacokinetics and changes in circulating endothelial cell populations were also assessed.
-
Tumor Assessment: Tumor measurements were taken to assess changes in size over the course of the treatment. Most objective responses were observed after 60 days of exposure to the TSP-1 peptide mimetic.
Murine Malignant Glioma Xenograft Study
-
Animal Model: Athymic nude mice were used to establish human malignant astrocytoma tumors in the brain. A syngeneic mouse model with intracerebral malignant glioma was also utilized.
-
Tumor Cell Implantation: Specific details on the cell line and implantation procedure were not available in the abstract.
-
Treatment: Mice received daily administration of this compound from day 7 to day 19 post-tumor implantation.
-
Efficacy Assessment:
-
Tumor Growth: Tumor growth was monitored, and a significant inhibition was observed in the this compound treated group.
-
Microvessel Density (MVD): Tumor sections were analyzed to determine MVD, which was found to be significantly lower in the treated group. The specific staining method (e.g., CD31 immunohistochemistry) was not detailed in the abstract.
-
Apoptosis: The number of apoptotic microvascular endothelial cells was quantified and found to be significantly higher in the this compound treated tumors.
-
Visualizing the Mechanisms and Processes
To further elucidate the underlying biology and experimental designs, the following diagrams were generated using the DOT language.
Caption: this compound Signaling Pathway.
Caption: Preclinical Efficacy Study Workflow.
References
- 1. Thrombospondin-1 inhibits nitric oxide signaling via CD36 by inhibiting myristic acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective study of thrombospondin-1 mimetic peptides, this compound and ABT-898, in dogs with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Abt-510
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of Abt-510.
The responsible management and disposal of investigational compounds like this compound, a small molecule inhibitor, are paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols mitigates risks to personnel and ensures regulatory compliance. Since specific safety data sheets (SDS) for many investigational agents are not always publicly available, this guide is founded on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting.
Immediate Safety and Handling Precautions:
All handling and disposal procedures for this compound should be conducted based on the assumption that the compound is hazardous. Appropriate personal protective equipment (PPE) and engineering controls are mandatory. All operations involving the solid compound or concentrated stock solutions should be performed within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves appropriate for the solvents in which this compound is dissolved.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is necessary to protect from splashes.
-
Respiratory Protection: If there is a risk of aerosolization and the procedure cannot be contained within a fume hood, appropriate respiratory protection must be used.
Step-by-Step Disposal Protocol for this compound
The proper disposal of investigational drugs is a regulated process that requires careful documentation and adherence to institutional and governmental guidelines.[1][2][3]
1. Chemical Identification and Hazard Assessment:
-
Treat this compound as a hazardous chemical waste. Due to its nature as a biologically active small molecule inhibitor, it should be handled with care.
-
Consult your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[1]
2. Waste Segregation and Container Management:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Dispose of unused stock solutions and working solutions as liquid hazardous waste.
-
Collect liquid waste in a dedicated, leak-proof container that is chemically compatible with the solvents used.
-
Never mix incompatible waste streams.
-
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.
-
Labeling: All waste containers must be affixed with a "HAZARDOUS WASTE" label provided by your institution's EHS department. The label must include:
-
The full chemical name: "this compound" and any solvents.
-
The concentration of the components.
-
The name of the Principal Investigator (PI).
-
The laboratory location (building and room number).
-
The date of accumulation.
-
3. Storage of Chemical Waste:
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is located away from general lab traffic and is in a well-ventilated area.
-
Keep waste containers securely closed except when adding waste.
4. Arranging for Disposal:
-
Once a waste container is full or you are ready to dispose of it, follow your institution's specific procedures for requesting a chemical waste pickup. This is typically done by contacting the EHS department.
-
An environmental professional will then collect the waste, ensure it is properly packaged for transport, and move it to a licensed hazardous waste disposal facility, where it will typically be incinerated.
5. Disposal of Empty Containers:
-
A container that held this compound is not considered "empty" until it has been triple-rinsed.
-
The first rinse of the "empty" container must be collected and disposed of as hazardous waste.
-
After proper rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.
6. Documentation:
-
Maintain meticulous records of the disposal of all investigational drugs, including this compound.
-
A certificate of destruction should be obtained from the disposal vendor and kept on file for a minimum of three years.
Experimental Protocol Reference
While a specific experimental protocol for this compound is not provided, the general workflow for preparing and using a small molecule inhibitor in a laboratory setting is as follows:
-
Reconstitution of Lyophilized Powder:
-
In a chemical fume hood, bring the vial of lyophilized this compound to room temperature.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the vial until the compound is fully dissolved. Sonication may be used if necessary.
-
-
Storage of Stock Solution:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
When needed for an experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration using the appropriate cell culture medium or experimental buffer.
-
All materials that come into contact with this compound during these procedures must be disposed of as hazardous waste.
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound from laboratory generation to final destruction.
References
Personal protective equipment for handling Abt-510
For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling investigational compounds like ABT-510. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is not classified as a hazardous substance, standard laboratory precautions should always be observed to minimize exposure.[1] The following table summarizes the recommended personal protective equipment and engineering controls.
| Control Type | Recommendation |
| Engineering Controls | Ensure adequate ventilation. An accessible safety shower and eye wash station should be available.[1] |
| Eye Protection | Wear safety goggles with side-shields.[1] |
| Hand Protection | Use protective gloves.[1] |
| Skin and Body Protection | Wear impervious clothing to prevent skin contact.[1] |
| Respiratory Protection | In situations where dust or aerosols may be generated, use a suitable respirator. |
Operational Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Prevent the formation of dust and aerosols.
-
Work in a well-ventilated area or use appropriate exhaust ventilation.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition. For long-term storage, -20°C is recommended; for short-term, 0 - 4°C is suitable.
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention. |
| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Spill Management and Disposal Plan
A clear and effective plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.
-
Wear Full PPE: Use all recommended personal protective equipment.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Cleanup: Absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collection: Collect the absorbed material and contaminated items into a suitable container for disposal.
Disposal:
-
Dispose of the substance and any contaminated packaging in accordance with all applicable country, federal, state, and local regulations.
Diagrams
The following diagrams illustrate the procedural workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Procedural Flow for this compound Spill Management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
